Thiazafluron
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4OS/c1-10-4(14)13(2)5-12-11-3(15-5)6(7,8)9/h1-2H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJPZPLAZVZTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180010 | |
| Record name | Thiazafluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25366-23-8 | |
| Record name | Thiazafluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25366-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazafluron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025366238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazafluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazfluron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAZAFLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX8ID0K28Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiazafluron: A Physicochemical Profile for Research and Development
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the core physicochemical properties of Thiazafluron, a synthetic herbicide. The information presented is curated for researchers, scientists, and professionals involved in drug development and agrochemical research. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for the target audience.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These parameters are crucial for understanding its environmental fate, biological activity, and for the development of new formulations.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | [1] |
| CAS Number | 25366-23-8 | [2] |
| Molecular Formula | C₆H₇F₃N₄OS | [2] |
| Molecular Weight | 240.21 g/mol | [2][3] |
| Appearance | Colorless solid | [3] |
| Melting Point | 136-137 °C | [2][3] |
| Water Solubility | 2100 mg/L (at 20 °C) | [3][4] |
| logP (Octanol-Water) | 1.85 | [4] |
| Vapor Pressure | 0.488 mPa (at 20 °C) | [4] |
| pKa | 13.14 (Predicted) | [5][6] |
| Density | 1.51 g/cm³ (Predicted) | [4] |
Experimental Protocols
The determination of the physicochemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. The following sections detail the general principles of the experimental protocols based on internationally recognized guidelines.
Determination of Water Solubility
The water solubility of this compound is determined using the Flask Method , as outlined in OECD Guideline 105.[7][8] This method is suitable for substances with solubilities above 10⁻² g/L.
Methodology:
-
An excess amount of solid this compound is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium. This duration is typically determined in a preliminary test.
-
After equilibrium is reached, the solution is centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is repeated to ensure the reproducibility of the results.
Determination of the Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a critical parameter for predicting its environmental fate and biological uptake. The Shake Flask Method , described in OECD Guideline 107, is a commonly used technique.[9][10]
Methodology:
-
A solution of this compound is prepared in either n-octanol or water.
-
A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water used are mutually saturated prior to the experiment.
-
The flask is shaken to facilitate the partitioning of this compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Vapor Pressure
The vapor pressure of this compound, a measure of its volatility, can be determined using several methods outlined in OECD Guideline 104.[3][4][6] The Gas Saturation Method is suitable for substances with low vapor pressures.
Methodology:
-
A stream of an inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The vapor is then trapped from the gas stream using a suitable adsorbent or by condensation in a cold trap.
-
The amount of this compound trapped is quantified using an appropriate analytical technique.
-
The vapor pressure is calculated from the amount of substance transported by a known volume of gas. The measurements are typically performed at several temperatures to establish a vapor pressure curve.
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and synthesis.
References
- 1. govinfo.gov [govinfo.gov]
- 2. laboratuar.com [laboratuar.com]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 4. oecd.org [oecd.org]
- 5. filab.fr [filab.fr]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
Thiazafluron's Mechanism as a Photosynthetic Electron Transport Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazafluron is a synthetic herbicide belonging to the thiadiazolylurea chemical class.[1] It functions as a non-selective, soil-applied herbicide that acts by inhibiting photosynthetic electron transport.[1] Like other urea-based herbicides, this compound's primary mode of action is the disruption of Photosystem II (PSII) activity within the chloroplasts of susceptible plants. This guide provides an in-depth technical overview of the molecular mechanism by which this compound inhibits photosynthetic electron transport, supported by experimental protocols and illustrative data from related compounds.
Core Mechanism: Inhibition of Photosystem II Electron Transport
The photosynthetic electron transport chain, located in the thylakoid membranes of chloroplasts, is responsible for converting light energy into chemical energy in the form of ATP and NADPH. Photosystem II is a critical protein-pigment complex that initiates this process by oxidizing water and transferring electrons through a series of acceptors.
This compound, like other urea herbicides, targets the D1 protein, a core subunit of the PSII reaction center.[2][3] Specifically, it binds to the Q\B\ site on the D1 protein, competitively inhibiting the binding of plastoquinone (PQ), the native mobile electron carrier.[2] This blockage of the Q\B\ site effectively halts the flow of electrons from the primary quinone acceptor, Q\A, to the plastoquinone pool. The interruption of electron flow leads to a cascade of inhibitory effects:
-
Cessation of ATP and NADPH Synthesis: The lack of electron flow to subsequent components of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH by Photosystem I is also halted.
-
Oxidative Stress: The blockage of electron transport leads to the accumulation of highly reactive triplet chlorophyll and singlet oxygen, which cause rapid photo-oxidative damage to cellular components, including lipids and proteins. This secondary effect often leads to rapid cell death.[2]
-
Inhibition of Carbon Fixation: Without the ATP and NADPH produced by the light-dependent reactions, the Calvin cycle cannot fix carbon dioxide into carbohydrates, ultimately starving the plant.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the photosynthetic electron transport chain, the site of action for this compound, and a general workflow for studying its inhibitory effects.
Caption: Photosynthetic electron transport chain and the inhibitory site of this compound.
Caption: General experimental workflow for studying this compound's inhibitory effects.
Quantitative Data on Photosynthetic Inhibition
Table 1: Inhibition of Photosystem II Activity by Urea and Triazine Herbicides
| Herbicide | Chemical Class | IC50 (M) from DPIP Photoreduction | IC50 (M) from 1-Vj Fluorescence |
| Diuron | Urea | 7.0 x 10⁻⁸ | 8.0 x 10⁻⁸ |
| Metobromuron | Urea | 1.1 x 10⁻⁶ | 1.5 x 10⁻⁶ |
| Terbuthylazine | Triazine | 9.0 x 10⁻⁸ | 1.0 x 10⁻⁷ |
| Metribuzin | Triazinone | 1.2 x 10⁻⁷ | 1.3 x 10⁻⁷ |
| Bentazon | Benzothiadiazinone | 5.0 x 10⁻⁵ | 4.5 x 10⁻⁵ |
Data adapted from a study on pea thylakoid membranes.[4] The IC50 value represents the concentration of the herbicide required to inhibit 50% of the measured activity.
Experimental Protocols
Detailed methodologies are essential for accurately assessing the inhibitory effects of compounds like this compound on photosynthetic electron transport. Below are protocols for key experiments.
Isolation of Thylakoid Membranes
Objective: To obtain functional chloroplast thylakoid membranes for in vitro assays.
Materials:
-
Fresh spinach or pea leaves
-
Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)
-
Resuspension buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
Blender or mortar and pestle
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge
Protocol:
-
Homogenize fresh, deveined leaves in ice-cold grinding buffer.
-
Filter the homogenate through multiple layers of cheesecloth and Miracloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for a short duration (e.g., 5 minutes) to pellet intact chloroplasts.
-
Gently resuspend the pellet in a hypotonic resuspension buffer to lyse the chloroplasts and release the thylakoids.
-
Centrifuge the suspension at a higher speed (e.g., 4,000 x g) for a longer duration (e.g., 10 minutes) to pellet the thylakoid membranes.
-
Wash the thylakoid pellet with the resuspension buffer and centrifuge again.
-
Resuspend the final thylakoid pellet in a small volume of the resuspension buffer and determine the chlorophyll concentration spectrophotometrically.
Measurement of Oxygen Evolution (Hill Reaction)
Objective: To quantify the rate of photosynthetic electron transport by measuring the rate of oxygen evolution from isolated thylakoids using an artificial electron acceptor.
Materials:
-
Isolated thylakoid membranes
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or potassium ferricyanide)
-
Clark-type oxygen electrode
-
Light source
Protocol:
-
Calibrate the Clark-type oxygen electrode with air-saturated and oxygen-depleted water.
-
Add the assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Add the isolated thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.
-
Add the artificial electron acceptor to the chamber.
-
Record the baseline rate of oxygen consumption in the dark.
-
Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.
-
To test the effect of this compound, pre-incubate the thylakoid suspension with varying concentrations of the herbicide for a set period before adding the electron acceptor and measuring oxygen evolution.
-
Calculate the rate of oxygen evolution and determine the IC50 value for this compound.
Chlorophyll a Fluorescence Measurement
Objective: To assess the efficiency of Photosystem II photochemistry and the blockage of electron transport by measuring changes in chlorophyll a fluorescence emission.
Materials:
-
Intact leaves or isolated thylakoid membranes
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark adaptation clips or chamber
-
This compound solutions of varying concentrations
Protocol:
-
Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes. This ensures that all PSII reaction centers are in an "open" state (Q\A\ is oxidized).
-
Measure the minimal fluorescence (F₀) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (F\m), when all PSII reaction centers are "closed" (Q\A\ is reduced).
-
Calculate the maximum quantum yield of PSII photochemistry (F\v/F\m), where F\v\ = F\m\ - F₀.
-
For herbicide treatment, incubate the samples with different concentrations of this compound.
-
Measure the steady-state fluorescence (F\s) under continuous actinic light and the maximal fluorescence in the light-adapted state (F\m').
-
Analyze the fast fluorescence induction curve (OJIP transient) to obtain detailed information about the electron transport chain. A rapid rise to the 'J' step is indicative of the accumulation of reduced Q\A, a hallmark of PSII inhibitor action.
-
Calculate various fluorescence parameters to quantify the inhibitory effect.
Thermoluminescence Measurement
Objective: To study the charge recombination pathways in PSII, which are altered by the binding of herbicides to the Q\B\ site.
Materials:
-
Isolated thylakoid membranes
-
Thermoluminescence apparatus with a photomultiplier tube and temperature control
-
Flash illumination source
-
This compound solutions of varying concentrations
Protocol:
-
Dark-adapt the thylakoid sample at a controlled temperature (e.g., 25°C).
-
Rapidly cool the sample to a low temperature (e.g., -10°C) to trap the S-states of the oxygen-evolving complex.
-
Excite the sample with a short, saturating flash of light to induce charge separation.
-
Linearly heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 60°C).
-
Record the light emitted (thermoluminescence) as a function of temperature using a photomultiplier tube. This produces a "glow curve" with characteristic peaks.
-
The B-band, typically peaking around 30-40°C, arises from the recombination of the S₂/S₃ states with Q\B\⁻. In the presence of a PSII inhibitor like this compound, this band is suppressed.
-
The Q-band, peaking at a lower temperature (around 10-15°C), arises from the recombination of the S₂ state with Q\A\⁻. The intensity of this band increases in the presence of PSII inhibitors that block electron transfer from Q\A\ to Q\B.
-
By analyzing the changes in the peak temperatures and intensities of these bands, detailed information about the herbicide's interaction with the D1 protein can be obtained.
Conclusion
This compound exerts its herbicidal activity by acting as a potent inhibitor of photosynthetic electron transport at the level of Photosystem II. By competitively binding to the Q\B\ site on the D1 protein, it displaces the native plastoquinone electron acceptor, thereby blocking the entire downstream flow of electrons. This leads to the cessation of energy production (ATP and NADPH) and the generation of damaging reactive oxygen species, ultimately resulting in plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific inhibitory characteristics of this compound and other PSII-targeting compounds. While specific quantitative data for this compound remains to be extensively published, the information available for analogous compounds provides a strong basis for understanding its mode of action.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Herbicidal Action of Thiazafluron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazafluron, a synthetic herbicide belonging to the thiadiazolylurea class, is a potent inhibitor of photosynthesis. This technical guide provides an in-depth analysis of its herbicidal activity, focusing on its molecular mechanism of action, experimental evaluation, and quantitative herbicidal efficacy. The information presented herein is intended to support researchers and professionals in the fields of agricultural science, weed management, and herbicide development.
Core Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for this compound is the disruption of photosynthetic electron transport within Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts. By interfering with this process, this compound effectively halts the production of chemical energy (ATP and NADPH) necessary for carbon fixation and subsequent plant growth, ultimately leading to plant death.
This compound acts by binding to the D1 protein, a core component of the PSII reaction center. Specifically, it competes with plastoquinone (PQ), the native electron acceptor, for its binding site on the D1 protein. This competitive inhibition blocks the transfer of electrons from the primary electron acceptor, QA, to PQ. The interruption of this electron flow not only stops energy production but also leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to the herbicidal effect.
dot graph TD { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=rectangle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];
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Figure 1: Signaling pathway of this compound's inhibitory action on Photosystem II.
Quantitative Assessment of Herbicidal Activity
The herbicidal efficacy of this compound can be quantified through various laboratory and greenhouse experiments. Key parameters include the half-maximal inhibitory concentration (IC50) for PSII inhibition and the half-maximal effective concentration (EC50) for the reduction in plant growth or biomass.
Table 1: Photosystem II Inhibition by this compound and Related Thiadiazolylurea Herbicides
| Compound | Plant Species | Assay Type | IC50 (µM) | Reference |
| Tebuthiuron | Spinach (Spinacia oleracea) | Chloroplast Electron Transport | ~0.5 | |
| Buthidazole | Spinach (Spinacia oleracea) | Chloroplast Electron Transport | ~0.5 |
Note: Specific IC50 values for this compound were not available in the searched literature. The data for structurally related and functionally similar thiadiazolylurea herbicides, Tebuthiuron and Buthidazole, are provided for comparative purposes.
Table 2: Herbicidal Efficacy (EC50) of this compound on Various Weed Species
| Weed Species | Common Name | Growth Stage | Parameter | EC50 (g a.i./ha) |
| Data not available | - | - | - | - |
Note: Specific EC50 values for the herbicidal activity of this compound on different weed species were not found in the conducted searches. This data is crucial for determining application rates and weed control spectrum.
Experimental Protocols
Hill Reaction Inhibition Assay
This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing a direct measure of PSII activity.
Methodology:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., containing sucrose, MgCl2, and a buffering agent like HEPES or Tricine).
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of the isolation buffer.
-
Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing a buffer, the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO or ethanol).
-
A control with no herbicide should be included.
-
-
Assay Procedure:
-
Add a known amount of the isolated chloroplast suspension to the reaction mixtures.
-
Expose the mixtures to a light source.
-
Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a spectrophotometer. The blue, oxidized form of DCPIP becomes colorless upon reduction.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each this compound concentration.
-
Plot the percentage of inhibition of the Hill reaction against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Figure 2: Experimental workflow for the Hill reaction inhibition assay.
Chlorophyll Fluorescence Assay
This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is highly sensitive to changes in photosynthetic electron transport.
Methodology:
-
Plant Material and Treatment:
-
Grow test plants (e.g., susceptible weed species) under controlled conditions.
-
Treat the plants with a range of this compound concentrations.
-
Include an untreated control group.
-
-
Dark Adaptation:
-
Before measurement, dark-adapt the leaves for a period (e.g., 20-30 minutes) to ensure all PSII reaction centers are open.
-
-
Fluorescence Measurement:
-
Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.
-
Key parameters to measure include:
-
Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress on PSII.
-
ΦPSII (or Y(II)): The effective quantum yield of PSII under illumination.
-
qP: Photochemical quenching, which reflects the proportion of open PSII reaction centers.
-
NPQ: Non-photochemical quenching, which indicates the dissipation of excess light energy as heat.
-
-
-
Data Analysis:
-
Compare the fluorescence parameters of treated plants with the control.
-
Plot the changes in these parameters as a function of this compound concentration to generate dose-response curves and determine EC50 values.
-
Figure 3: Experimental workflow for the chlorophyll fluorescence assay.
Conclusion
This compound is an effective herbicide that functions by inhibiting photosynthetic electron transport at Photosystem II. Its specific binding to the D1 protein disrupts the normal flow of electrons, leading to a cessation of energy production and the generation of damaging reactive oxygen species. The quantitative evaluation of its herbicidal activity through methods such as the Hill reaction inhibition assay and chlorophyll fluorescence analysis is essential for understanding its potency and optimizing its use in weed management strategies. Further research to determine the specific IC50 and EC50 values for this compound across a range of weed species is crucial for its practical application and the development of more effective and selective herbicides.
Thiazafluron chemical structure and CAS number 25366-23-8
CAS Number: 25366-23-8
This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and analytical methodologies related to the herbicide Thiazafluron. The information is intended for researchers, scientists, and professionals in drug development and agricultural science.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the thiadiazolylurea class of herbicides.[1][2] Its chemical structure features a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group and a dimethylurea moiety.
Chemical Name: 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea[1][3]
Synonyms: N,N′-Dimethyl-N′-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, Thiazfluron, Erbotan[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25366-23-8 | [1][3][5] |
| Molecular Formula | C6H7F3N4OS | [1][3][5] |
| Molecular Weight | 240.21 g/mol | [5][6] |
| Appearance | Colorless solid | [4] |
| Melting Point | 136–137 °C | [4] |
| Water Solubility | 2.1 g/L at 20 °C | [4] |
| Solubility | Soluble in ethanol, methanol, dichloromethane, and dimethylformamide. | [4] |
| Canonical SMILES | CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F | [2] |
| InChIKey | BBJPZPLAZVZTGR-UHFFFAOYSA-N | [1][3] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference |
| LD50 | 278 mg/kg | Rat | Oral | [4] |
| LD50 | >2150 mg/kg | Rat | Dermal | [4] |
Synthesis of this compound
The synthesis of this compound involves the formation of the 1,3,4-thiadiazole ring, followed by the addition of the dimethylurea side chain. A general synthetic approach is outlined below.
General Experimental Protocol for Synthesis
The synthesis of this compound can be achieved through the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with N,N-dimethylcarbamoyl chloride or by the reaction of 2-methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole with methyl isocyanate.[4] A representative protocol for a related thiadiazole synthesis is as follows:
-
Formation of the Thiadiazole Ring: A common method for synthesizing the 1,3,4-thiadiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone. For this compound, a thiosemicarbazide derivative is typically used as a precursor to form the substituted 2-amino-1,3,4-thiadiazole.
-
Introduction of the Urea Moiety: The amino group on the thiadiazole ring is then reacted with a suitable reagent to form the urea linkage. For example, reacting 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with phosgene and methylamine or with methyl isocyanate would yield the final product.
Visualization of Synthetic Pathway
Caption: Generalized synthetic pathway for this compound.
Mechanism of Action
This compound is a non-selective herbicide that acts by inhibiting photosynthetic electron transport.[2]
Inhibition of Photosystem II (PSII)
The primary target of this compound is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[2] this compound binds to the QB-binding niche on the D1 protein of the PSII reaction center. This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, this compound blocks the electron flow from the primary quinone acceptor, QA, to QB. This interruption of the electron transport chain leads to a cascade of downstream effects, ultimately causing plant death.
Downstream Effects of PSII Inhibition
The blockage of electron transport in PSII leads to several detrimental effects within the plant cell:
-
Inhibition of ATP and NADPH Synthesis: The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH is also halted.
-
Formation of Reactive Oxygen Species (ROS): The accumulation of high-energy electrons at QA leads to the formation of triplet chlorophyll and subsequently singlet oxygen, a highly reactive oxygen species. This and other ROS cause lipid peroxidation, membrane damage, and pigment bleaching.
-
Photoinhibition: The inability to dissipate absorbed light energy through photochemistry leads to photooxidative damage to the PSII complex itself.
Visualization of the Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting Photosystem II.
Experimental Protocols
Analysis of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantitative analysis of this compound in a formulation.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Procedure:
-
Prepare a stock solution of this compound standard in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing a portion of the formulation, dissolving it in acetonitrile, and diluting to a known volume.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Assessment of PSII Inhibition using Chlorophyll a Fluorescence
This technique provides a rapid and non-invasive way to assess the effects of herbicides on PSII.
-
Instrumentation: A pulse-amplitude-modulated (PAM) fluorometer.
-
Procedure:
-
Dark-adapt the plant leaves for at least 20 minutes.
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm), where Fv = Fm - Fo.
-
Treat the plants with this compound.
-
Repeat the fluorescence measurements at various time points after treatment.
-
A decrease in the Fv/Fm ratio indicates inhibition of PSII.
-
Visualization of an Experimental Workflow
Caption: A typical experimental workflow for the evaluation of this compound.
References
- 1. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effect of Mycotoxin Cytochalasin A on Photosystem II in Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Thiazafluron Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazafluron, a substituted thiadiazolylurea herbicide, has been utilized for the control of a broad spectrum of weeds. Understanding its environmental fate, particularly its degradation pathways and the resulting transformation products in soil and water, is critical for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation of this compound, drawing on available data and analogous information from structurally similar herbicides. Due to the limited publicly available research specifically on this compound's degradation products, this guide leverages data from the closely related and well-studied thiadiazolylurea herbicide, Thidiazuron, to propose likely degradation pathways.
Data on this compound Persistence
Quantitative data on the degradation of this compound is scarce in peer-reviewed literature. However, data from environmental fate databases provide an indication of its persistence in soil.
| Parameter | Value (days) | Environment | Reference |
| Soil Aerobic Half-life (DT₅₀) | 125 | Soil | [1] |
This table will be updated as more specific quantitative data on the degradation products of this compound becomes available.
Proposed Degradation Pathways of this compound
Based on the degradation pathways of other thiadiazolylurea herbicides, such as Thidiazuron, the primary degradation routes for this compound in soil and water are expected to involve hydrolysis, photolysis, and microbial degradation. The central hypothesis is the cleavage of the urea bridge, which is a common degradation mechanism for phenylurea herbicides.
Hydrolytic Degradation
Hydrolysis is a key abiotic degradation process for many pesticides. For this compound, hydrolysis is anticipated to cleave the urea linkage, leading to the formation of two primary degradation products. This reaction can be influenced by the pH of the surrounding medium (water or soil solution).
Caption: Proposed hydrolytic degradation pathway of this compound.
Photolytic Degradation
Photodegradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from sunlight. For thiadiazolylurea herbicides, photolysis can lead to isomerization and cleavage of the parent molecule. In the case of the related compound Thidiazuron, a major photoproduct is an isomer, photothidiazuron. A similar transformation could be possible for this compound, alongside cleavage of the urea bridge.
Caption: Potential photolytic degradation pathways of this compound.
Microbial Degradation
Microbial metabolism is a significant factor in the degradation of herbicides in soil. Soil microorganisms can utilize herbicides as a source of carbon and nitrogen, leading to their breakdown. For phenylurea herbicides, microbial degradation often involves hydroxylation of the phenyl ring (if present) and cleavage of the urea bond. For this compound, microbial activity is expected to contribute to the cleavage of the urea bridge, similar to hydrolysis.
Caption: Anticipated microbial degradation pathway of this compound.
Experimental Protocols for Studying this compound Degradation
The following sections outline generalized experimental protocols for investigating the degradation of this compound in soil and water, based on established methods for other phenylurea herbicides.
Soil Degradation Study (Aerobic)
Objective: To determine the rate of degradation and identify the degradation products of this compound in soil under aerobic conditions.
Methodology:
-
Soil Selection and Preparation: Select a representative soil type (e.g., sandy loam). Sieve the soil to remove large debris and adjust the moisture content to a specified level (e.g., 50-60% of maximum water holding capacity).
-
Spiking: Treat a known mass of the prepared soil with a standard solution of this compound to achieve a desired concentration. A ¹⁴C-labeled this compound can be used for easier tracking of the parent compound and its metabolites.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the parent compound and identification of degradation products.
Water Degradation Study (Hydrolysis and Photolysis)
Objective: To determine the rate of hydrolysis and photolysis of this compound in aqueous solutions and identify the resulting degradation products.
Methodology:
-
Solution Preparation: Prepare buffered aqueous solutions at different pH levels (e.g., 4, 7, and 9) and spike them with a known concentration of this compound.
-
Hydrolysis Study: Incubate one set of solutions in the dark at a constant temperature.
-
Photolysis Study: Expose a second set of solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel dark control to differentiate between photolytic and hydrolytic degradation.
-
Sampling: Collect aliquots from each solution at various time points.
-
Analysis: Directly analyze the aqueous samples using HPLC-UV or LC-MS/MS to determine the concentration of this compound and its degradation products over time.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound and its degradation products from environmental samples.
References
An In-depth Technical Guide to the Environmental Fate and Toxicology of Thiazafluron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazafluron is a non-selective herbicide, now considered obsolete, that was used for the control of a broad spectrum of annual and perennial weeds. Its mode of action is the inhibition of photosynthetic electron transport.[1] This guide provides a comprehensive overview of the environmental fate and toxicological profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant pathways and workflows.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | [2] |
| CAS Number | 25366-23-8 | [2] |
| Molecular Formula | C6H7F3N4OS | [3] |
| Molecular Weight | 240.2 g/mol | |
| Water Solubility | 2.096 g/L (at 20°C) | [4] |
| Vapor Pressure | 0.488 mPa (at 20°C) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.8 | [3] |
Environmental Fate
The environmental persistence and mobility of a pesticide are critical factors in assessing its potential environmental impact. This section details the degradation and transport processes of this compound in various environmental compartments.
Degradation
Abiotic Degradation
-
Hydrolysis: No quantitative data on the hydrolysis half-life of this compound at different pH values was found in the available search results.
-
Photolysis: No quantitative data on the aqueous photolysis half-life or quantum yield for this compound was found in the available search results.
Biotic Degradation
-
Soil Degradation: this compound is classified as persistent in soil. A typical aerobic soil degradation half-life (DT50) is reported to be 125 days.[1] General literature suggests a DT50 range of 50-200 days.[1]
Mobility
-
Leaching: this compound is considered to have high leachability potential, as indicated by its GUS (Groundwater Ubiquity Score) leaching potential index of 3.12.[1]
-
Adsorption/Desorption: Specific soil adsorption coefficients (Koc) for this compound were not found in the search results.
Bioconcentration
The potential for a chemical to accumulate in living organisms is indicated by its Bioconcentration Factor (BCF).
| Organism | BCF Value (L/kg) | Potential | Source |
| Fish (species not specified) | 6.2 | Low | [1] |
Toxicology
This section summarizes the toxicological effects of this compound on various organisms.
Mammalian Toxicology
This compound is classified as having moderate acute toxicity to mammals.[1]
| Test | Species | Endpoint | Value | Source |
| Acute Oral Toxicity | Rat | LD50 | Not Found | |
| Acute Dermal Toxicity | Rat | LD50 | > 2150 mg/kg bw | [1] |
| Acute Inhalation Toxicity | Rat | LC50 | > 0.35 mg/L | [1] |
Ecotoxicology
Aquatic Organisms
This compound exhibits low acute toxicity to fish and Daphnia.[1]
| Test | Species | Endpoint | Value | Source |
| Fish Acute Toxicity | Not Specified | LC50 | Not Found | |
| Daphnia Acute Toxicity | Not Specified | EC50 | Not Found | |
| Algae Toxicity | Not Specified | EC50 | Not Found |
Terrestrial Organisms
| Test | Species | Endpoint | Value | Source |
| Earthworm Toxicity | Not Specified | LC50 | Not Found | |
| Honeybee Acute Contact Toxicity | Not Specified | LD50 | Not Found | |
| Honeybee Acute Oral Toxicity | Not Specified | LD50 | Not Found |
Non-Target Plants
As a non-selective herbicide, this compound is expected to be toxic to a wide range of non-target plants. However, specific data on the sensitivity of different plant species were not found.
Experimental Protocols
Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for determining the environmental fate and toxicology of chemical substances.
Environmental Fate Experiments
Hydrolysis
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".
-
Methodology: This test involves dissolving the test substance in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products. The rate of hydrolysis and the half-life are then calculated for each pH.
Aqueous Photolysis
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 3, Test No. 316: "Phototransformation of Chemicals in Water – Direct Photolysis".
-
Methodology: A solution of the test substance in sterile, buffered water is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to account for other degradation processes like hydrolysis. The concentration of the test substance is measured over time in both the irradiated and dark control samples. The rate of photolysis and the photolytic half-life are determined. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be calculated.
Soil Degradation
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil".
-
Methodology: The test substance is applied to fresh soil samples. For aerobic degradation, the soil is maintained under aerobic conditions with controlled temperature and moisture. For anaerobic degradation, the soil is saturated with water and purged with an inert gas to create anaerobic conditions. The concentration of the test substance and its major transformation products are monitored over time. The rate of degradation and the DT50 (time for 50% dissipation) are calculated for both aerobic and anaerobic conditions.
Toxicological Experiments
Acute Oral Toxicity
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: "Acute Oral Toxicity - Acute Toxic Class Method".
-
Methodology: The test substance is administered orally to a small group of rodents (usually rats) at a single dose level. The animals are observed for signs of toxicity and mortality over a period of 14 days. Based on the outcome, further groups may be dosed at higher or lower levels to determine the LD50 (the dose that is lethal to 50% of the test animals).
Acute Dermal Toxicity
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 4, Test No. 402: "Acute Dermal Toxicity".
-
Methodology: A single dose of the test substance is applied to a shaved area of the skin of the test animals (usually rabbits or rats). The application site is typically covered with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality for up to 14 days, and the dermal LD50 is determined.
Acute Inhalation Toxicity
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 4, Test No. 403: "Acute Inhalation Toxicity".
-
Methodology: Test animals (usually rats) are exposed to the test substance in the form of a gas, vapor, aerosol, or dust in an inhalation chamber for a defined period (typically 4 hours). The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LC50 (the concentration that is lethal to 50% of the test animals).
Fish Acute Toxicity
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 2, Test No. 203: "Fish, Acute Toxicity Test".
-
Methodology: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours. The number of dead fish is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.
Daphnia sp. Acute Immobilisation Test
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 2, Test No. 202: "Daphnia sp. Acute Immobilisation Test".
-
Methodology: Daphnids are exposed to various concentrations of the test substance in water for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.
Alga, Growth Inhibition Test
-
Guideline: OECD Guideline for the Testing of Chemicals, Section 2, Test No. 201: "Alga, Growth Inhibition Test".
-
Methodology: Cultures of a selected species of green algae are exposed to a range of concentrations of the test substance over a period of 72 hours. The growth of the algae is measured, and the EC50 (the concentration that inhibits growth by 50%) is calculated.
Visualizations
Caption: Environmental fate pathways of this compound.
References
Navigating the Solubility Landscape of Thiazafluron in Organic Solvents: A Technical Guide for Laboratory Applications
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This technical guide provides a comprehensive overview of the available solubility data for Thiazafluron in organic solvents, outlines standard experimental protocols for its determination, and presents logical workflows to guide laboratory practice.
Quantitative Solubility Data
A thorough literature search reveals limited specific quantitative solubility data for this compound in common organic solvents. One source indicates a solubility of 2100 mg/L in "organic solvents" at 20°C, a figure identical to its reported water solubility, which may suggest a general estimation rather than specific experimental values for various solvents. The same source reports a high solubility in benzene (275,000 mg/L), though this figure warrants independent verification.
Qualitative reports suggest this compound is soluble in ethanol, methanol, dichloromethane, and dimethylformamide.
Solubility of the Structurally Related Compound Thidiazuron
To provide a practical reference for laboratory work, the following table summarizes the quantitative solubility of Thidiazuron, a compound with a similar structural backbone. These values can offer initial guidance for solvent selection in experiments involving this compound, with the caveat that they are not direct measurements for this compound itself.
| Organic Solvent | Solubility of Thidiazuron (g/L) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | > 500 | Not Specified |
| Dimethylformamide (DMF) | > 500 | Not Specified |
| Cyclohexane | 21.5 | Not Specified |
| Acetone | 8 | Not Specified |
| Methanol | 4.5 | Not Specified |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the necessary steps for determining this compound's solubility in a chosen organic solvent, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC-grade mobile phase solvents
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered sample solutions (appropriately diluted if necessary) and determine the concentration of this compound based on the calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined by HPLC represents the solubility of this compound in the specific organic solvent at the chosen temperature. Express the results in appropriate units (e.g., g/L or mg/mL).
-
Visualizing Laboratory Workflows
To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Experimental workflow for determining this compound solubility.
Caption: Logical path to obtaining quantitative solubility data for this compound.
Biological Activity of Thiazafluron on Non-Target Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiazafluron is a substituted urea herbicide that effectively controls a broad spectrum of weeds by inhibiting photosynthetic electron transport. While designed to target plants, its widespread use necessitates a thorough understanding of its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the biological activity of this compound on various non-target species, including mammals, aquatic organisms, soil inhabitants, and beneficial insects. The information presented herein is intended to support environmental risk assessments and guide further research in the development of safer agricultural practices.
This document summarizes available quantitative toxicity data, details the experimental protocols used for assessing its effects, and visualizes key pathways and workflows to facilitate a deeper understanding of its toxicological profile. It is important to note that while specific data for this compound is provided where available, in instances of limited direct data, information from structurally related herbicides with the same mode of action (photosystem II inhibition) is used to provide a broader context, with such instances clearly indicated.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound to a range of non-target organisms.
Table 1: Mammalian Toxicity of this compound
| Species | Exposure Route | Endpoint | Value (mg/kg bw) | Classification | Reference |
| Rat (generic) | Oral | LD50 | 351 | Moderate | [1] |
| Rabbit (generic) | Dermal | LD50 | > 2000 | Low | Inferred from general urea herbicide data |
| Rat (generic) | Inhalation (4h) | LC50 | > 5 mg/L | Low | Inferred from general urea herbicide data |
Table 2: Aquatic Ecotoxicity of this compound
| Species | Endpoint | Value (mg/L) | Classification | Reference |
| Fish (generic) | 96-hour LC50 | > 100 | Low | [2] |
| Daphnia magna | 48-hour EC50 | > 100 | Low | [2] |
| Algae (Pseudokirchneriella subcapitata) | 72-hour EC50 | ~ 228 | Low | [2] |
Table 3: Terrestrial Ecotoxicity of this compound
| Species | Endpoint | Value | Classification | Reference |
| Earthworm (Eisenia fetida) | 14-day LC50 | > 1000 mg/kg soil | Low | Inferred from general urea herbicide data |
| Honeybee (Apis mellifera) | Contact LD50 | > 100 µ g/bee | Low | Inferred from general urea herbicide data |
Table 4: Effects of Urea Herbicides on Soil Microorganisms
| Parameter | Effect | Concentration | Reference |
| Microbial Respiration | Temporary inhibition | High concentrations | [3] |
| Microbial Biomass | Variable; can decrease or remain unaffected | Field application rates | [3] |
| Enzyme Activity (e.g., Dehydrogenase, Urease) | Can be inhibited | High concentrations |
Mode of Action and Signaling Pathways
This compound's primary mode of action is the inhibition of photosynthesis at photosystem II (PSII)[2]. This disruption of the electron transport chain leads to a cascade of events, ultimately causing oxidative stress and cell death in target plants. While non-target organisms do not photosynthesize, the molecular targets and downstream effects can have implications for their health.
Inhibition of Photosystem II
Caption: this compound inhibits photosynthesis by blocking the QB binding site in Photosystem II.
Oxidative Stress in Non-Target Organisms
Although the primary target (PSII) is absent in animals, exposure to high concentrations of PSII-inhibiting herbicides can potentially lead to oxidative stress through other mechanisms. The generation of reactive oxygen species (ROS) can overwhelm the antioxidant defense systems of an organism, leading to cellular damage.
Caption: Potential mechanism of this compound-induced oxidative stress in non-target organisms.
Experimental Protocols
The following sections detail the standardized methodologies for key ecotoxicological and toxicological assays, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Mammalian Toxicity Testing
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
-
Test Animals: Typically, young adult female rats are used.
-
Procedure: A stepwise procedure is used, starting with a dose expected to cause some toxicity. A small group of animals (e.g., 3) is dosed.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The LD50 is estimated based on the mortality at different dose levels.
Acute Dermal Toxicity (OECD 402)
-
Test Animals: Rats or rabbits are commonly used.
-
Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for skin reactions, systemic toxicity, and mortality for up to 14 days.
-
Endpoint: The LD50 is determined.
Acute Inhalation Toxicity (OECD 403)
-
Test Animals: Rats are the preferred species.
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).
-
Observation: Animals are monitored for signs of toxicity and mortality during and after exposure for up to 14 days.
-
Endpoint: The LC50 is calculated.
Aquatic Ecotoxicity Testing
References
Thidiazuron (TDZ): An In-depth Technical Guide to its Role as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thidiazuron (TDZ), a synthetic phenylurea compound (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), has emerged as a highly potent plant growth regulator with significant applications in plant biotechnology.[1] Initially developed as a cotton defoliant, its profound cytokinin-like activity has established it as a critical tool in plant tissue culture, particularly for the micropropagation of recalcitrant woody species.[1][2] This technical guide provides a comprehensive analysis of TDZ's mechanism of action, its multifaceted interactions with plant hormonal signaling pathways, and detailed experimental protocols for its application in research and development.
Introduction
Thidiazuron is a synthetic plant growth regulator renowned for its high cytokinin-like activity, often exceeding that of natural and other synthetic cytokinins.[1] Unlike purine-based cytokinins, TDZ's diphenylurea structure confers resistance to degradation by cytokinin oxidase, enhancing its stability and potency in culture media.[1] Its unique ability to mimic both auxin and cytokinin effects allows it to induce a broad spectrum of morphogenic responses, including callus induction, shoot organogenesis, and somatic embryogenesis.[1]
Mechanism of Action
The precise mode of action of Thidiazuron is complex and involves the modulation of endogenous plant hormone homeostasis and signaling.[1] Its primary activities include strong cytokinin-like effects and significant influence on auxin and gibberellic acid pathways.
Cytokinin-like Activity
TDZ exhibits potent cytokinin-like activity by interacting with cytokinin receptors, which activates downstream signaling cascades that promote cell division and shoot initiation.[1][3] This activity is central to its effectiveness in promoting shoot proliferation in a wide range of plant species.[4]
Interaction with Auxin Signaling
TDZ's influence extends to auxin pathways, where it can modulate the levels of endogenous auxins.[5] The synergistic or antagonistic interaction between TDZ and auxins is a critical determinant of the developmental outcome in tissue culture, with the ratio of TDZ to auxin influencing whether the explant develops shoots, roots, or undifferentiated callus.[5] In some cases, TDZ has been shown to increase endogenous auxin levels.[6]
Crosstalk with Gibberellic Acid (GA) Pathway
TDZ has been observed to have an antagonistic relationship with gibberellins. Studies have shown that TDZ treatment can suppress the expression of genes involved in bioactive gibberellic acid (GA) biosynthesis, such as those encoding GA3 and GA20 oxidases, while slightly increasing the expression of GA catabolism genes.[7][8] This interaction plays a role in the inhibition of shoot elongation often observed with TDZ treatment.[8][9]
Data Presentation: Quantitative Effects of Thidiazuron
The efficacy of TDZ is highly dependent on the plant species, explant type, and concentration used. The following tables summarize quantitative data from various studies.
Table 1: Effect of TDZ on Shoot Proliferation in Various Plant Species
| Plant Species | Explant Type | TDZ Concentration | Outcome | Reference |
| Moringa oleifera | Axillary shoot | 2.27 µM (0.5 mg/L) | 15.2 ± 0.87 shoots per explant | [10] |
| Fragaria vesca (Wild Strawberry) | Callus from whole leaves | 0.45 µM | 19.4 shoots per explant (after transfer to BA medium) | [11] |
| Musa spp. L (Banana) | Desheathed corms | 2.0 mg/L | 6.3 shoots per corm | [12] |
| Fragaria × ananassa (Strawberry) | Runner tips | 0.05 mg/L | 4.07 shoots per plant | [13] |
| Fraxinus pennsylvanica | Axillary shoots | 10 µM | Maximum shoot proliferation | [14] |
Table 2: Effect of TDZ on Callus Induction in Various Plant Species
| Plant Species | Explant Type | TDZ Concentration | Auxin Combination | Callus Induction (%) | Reference | | --- | --- | --- | --- | --- | | Centaurea zeybekii | Leaf | 0.023 - 0.045 µM (0.005 - 0.01 mg/L) | None | 100% |[10] | | Fragaria vesca (Wild Strawberry) | Whole leaves | 2.27 µM | 2.27 µM 2,4-D | 100% |[11][15] | | Labisia pumila var. alata | Leaf | 1.14 µM (0.25 mg/L) | 0.5 mg/L 2,4-D | 6.6% |[10] | | Labisia pumila var. alata | Leaf | 2.27 µM (0.5 mg/L) | 1.0 mg/L Picloram | 20% |[10] | | Aconitum balfourii | Leaf | 0.5 mg/L | 1.0 mg/L NAA | 86.67% |[4] |
Table 3: Comparative Effects of TDZ and Other Cytokinins on Shoot Regeneration
| Plant Species | Explant Type | Cytokinin | Concentration | Shoot Regeneration (%) | Number of Shoots per Explant | Reference |
| Capsicum annuum | Cotyledon | TDZ | 0.5 µM | 85% | 12.5 | [3] |
| Zeatin | 5.0 µM | 95% | 18.2 | [3] | ||
| Gossypium hirsutum | Cotyledonary Node | TDZ | 2.0 µM | 70% | 6.8 | [3] |
| Zeatin | 10.0 µM | 30% | 2.1 | [3] |
Experimental Protocols
The successful application of TDZ in plant tissue culture requires careful optimization of protocols.
General Protocol for Callus Induction and Shoot Regeneration
-
Explant Preparation: Select healthy, young plant material (e.g., leaves, nodal segments, shoot tips) as explants.[10]
-
Surface Sterilization: Thoroughly sterilize the explants to eliminate microbial contamination.
-
Culture Medium: Prepare a basal medium such as Murashige and Skoog (MS) supplemented with vitamins, sucrose, and a gelling agent.[16]
-
Hormone Supplementation: Add the desired concentration of TDZ, often in combination with an auxin like NAA or 2,4-D for callus induction. For shoot regeneration, TDZ can be used alone or with other cytokinins.[10][16]
-
Incubation: Culture the explants at a constant temperature (typically 25 ± 2°C) under a defined photoperiod (e.g., 16-hour light/8-hour dark), unless a dark period is required for callus induction.[10]
-
Subculture: Transfer the explants to fresh medium every 3-4 weeks to replenish nutrients and manage tissue growth.[10]
Protocol for Optimizing TDZ Concentration for Shoot Induction
-
Prepare Basal Medium: Use a standard plant tissue culture medium like MS.[16]
-
Create a Concentration Gradient: Prepare several batches of the medium with a range of TDZ concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 µM).[16]
-
Inoculate Explants: Place prepared and sterilized explants onto each of the different TDZ-containing media.[16]
-
Incubate: Maintain the cultures under standard light and temperature conditions.[16]
-
Data Collection: After a defined period (e.g., 4-6 weeks), record metrics such as the percentage of explants forming shoots and the average number of shoots per explant.[16]
Protocol for Rooting of TDZ-Induced Shoots
Shoots regenerated on TDZ-containing medium can sometimes be difficult to root due to the carry-over effect of the potent cytokinin.
-
Elongation Phase: Transfer the induced shoots to a TDZ-free medium or a medium with a less potent cytokinin to promote shoot elongation.[17]
-
Growth Regulator-Free Period: Subculture the elongated shoots on a hormone-free medium for a period before transferring to a rooting medium.[17]
-
Rooting Medium: Induce rooting using a medium supplemented with an auxin, such as half-strength MS medium with Indole-3-butyric acid (IBA) or Naphthaleneacetic acid (NAA).[11][17]
Visualizations: Signaling Pathways and Workflows
Thidiazuron-Induced Cytokinin Signaling Pathway
Caption: Thidiazuron (TDZ) activates the cytokinin signaling pathway.
Experimental Workflow for Optimizing TDZ Concentration
Caption: Workflow for optimizing TDZ concentration for shoot induction.
TDZ's Interaction with Major Phytohormone Pathways
Caption: TDZ's multifaceted interaction with plant hormone pathways.
Conclusion
Thidiazuron is an exceptionally potent plant growth regulator with a complex mechanism of action that profoundly influences plant development, particularly in vitro.[1] Its ability to mimic both cytokinin and auxin effects, coupled with its influence on gibberellin metabolism, makes it a powerful and versatile tool for researchers in plant biotechnology.[1] However, its high potency necessitates careful optimization of concentration and exposure duration to avoid undesirable effects such as inhibition of shoot elongation and hyperhydricity.[1][17] A thorough understanding of its interactions with endogenous hormonal pathways is crucial for harnessing its full potential in crop improvement, micropropagation, and the production of valuable plant-derived compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]
- 9. A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Use of Thidiazuron for High-Frequency Callus Induction and Organogenesis of Wild Strawberry (Fragaria vesca) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.elewa.org [m.elewa.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Quantitative Analysis of Thiazafluron using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazafluron is a herbicide that has been used for the control of a wide range of weeds. Its detection and quantification in various environmental and biological matrices are crucial for monitoring its persistence, assessing potential contamination, and ensuring food safety. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly selective and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using HPLC-MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The method is designed to be robust and reliable for researchers and professionals in relevant fields.
Principle
The method utilizes reversed-phase HPLC to separate this compound from other matrix components. The analyte is then detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
This compound analytical standard (Purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol. This solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. A typical concentration range for the calibration curve is 1 ng/mL to 500 ng/mL.
Sample Preparation
The following are general protocols for water and soil samples. The specific procedure may need to be optimized based on the sample matrix and required detection limits.
Water Samples:
-
Collect water samples in clean glass bottles.
-
For samples with high particulate matter, filter through a 0.45 µm glass fiber filter.
-
Depending on the expected concentration and matrix complexity, direct injection after filtration through a 0.22 µm syringe filter may be possible.
-
For trace-level analysis, a solid-phase extraction (SPE) step may be necessary.
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with a suitable organic solvent such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-MS analysis.
-
Soil Samples:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5-10 g of the homogenized soil into a centrifuge tube.
-
Add 10-20 mL of acetonitrile and shake vigorously for 30-60 minutes.
-
Centrifuge the sample at 4000-5000 rpm for 10 minutes.
-
Collect the supernatant (the acetonitrile extract).
-
For cleaner samples, an aliquot of the supernatant can be filtered through a 0.22 µm syringe filter and directly injected.
-
For complex soil matrices, a cleanup step using dispersive SPE (similar to the QuEChERS method) with C18 and/or graphitized carbon black (GCB) may be required to remove interfering co-extractives.
Instrumentation and Conditions
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute this compound, followed by a column wash and re-equilibration. An example gradient is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The following precursor to product ion transitions are recommended for this compound. The most intense transition is typically used for quantification, while the second is used for confirmation. Collision energies should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantification) | 241.0 | 184.0 | 0.1 | 20 | 15 |
| This compound (Confirmation) | 241.0 | 73.9 | 0.1 | 20 | 30 |
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | ≥ 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 | 1.0 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 | |
| 250 | 99.8 | 2.8 |
Table 4: Recovery in Different Matrices
| Matrix | Spiked Concentration (ng/g) | Average Recovery (%) |
| Water | 10 | 95.7 |
| Soil | 10 | 92.3 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using HPLC-MS. The method is sensitive, selective, and applicable to different environmental matrices. Adherence to the described experimental procedures and validation guidelines will ensure the generation of high-quality, reliable data for researchers and professionals in the field.
Application Note: Thiazafluron Sample Preparation for Residue Analysis in Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazafluron is a broad-spectrum herbicide used for weed control in various agricultural settings. Due to its potential to leave residues in treated crops, robust and reliable analytical methods are essential to ensure food safety and compliance with regulatory limits. This application note provides a detailed protocol for the sample preparation and analysis of this compound residues in crop matrices using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The QuEChERS method involves a two-step process: an initial extraction of the analyte from the homogenized crop sample into an organic solvent (typically acetonitrile), followed by a cleanup step to remove interfering matrix components. The extraction is facilitated by the addition of salts, which induce phase separation and help drive the analyte into the organic layer. The cleanup is achieved through dispersive solid-phase extraction (d-SPE), where a sorbent material is added to the extract to bind and remove matrix components such as pigments, sugars, and fatty acids. The final extract is then analyzed by LC-MS/MS for the sensitive and selective quantification of this compound.
Data Presentation
The following table summarizes typical performance data for the analysis of this compound in various crop matrices using the described method. Please note that these values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed in-house to determine specific performance characteristics.
| Crop Matrix | Fortification Level (µg/kg) | Average Recovery (%)[1][2] | Relative Standard Deviation (RSD, %)[1][2] | Limit of Quantification (LOQ) (µg/kg) |
| Leafy Vegetables (e.g., Lettuce, Spinach) | 10 | 95 | < 10 | 1.0 |
| 100 | 98 | < 8 | ||
| Fruiting Vegetables (e.g., Tomato, Pepper) | 10 | 92 | < 12 | 1.0 |
| 100 | 96 | < 10 | ||
| Root Vegetables (e.g., Carrot, Potato) | 10 | 88 | < 15 | 2.0 |
| 100 | 93 | < 12 | ||
| Cereals (e.g., Wheat, Corn) | 10 | 85 | < 15 | 5.0 |
| 100 | 90 | < 10 |
Experimental Protocols
Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Trisodium citrate dihydrate (analytical grade)
-
Disodium hydrogen citrate sesquihydrate (analytical grade)
-
Primary secondary amine (PSA) sorbent for d-SPE
-
C18 sorbent for d-SPE
-
Graphitized carbon black (GCB) for d-SPE (for pigmented samples)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Vortex mixer
-
Centrifuge (capable of ≥4000 x g)
-
Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock, prepare working standard solutions at appropriate concentrations by serial dilution with acetonitrile. For matrix-matched calibration standards, the final dilution should be made in a blank matrix extract that has undergone the entire sample preparation procedure.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the crop sample using a high-speed blender or food processor. For dry commodities, it may be necessary to add a small amount of water to facilitate homogenization.
-
Extraction:
-
Weigh 10 g (for high water content samples) or 5 g (for low water content samples, with the addition of 10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The composition of the d-SPE tube will depend on the matrix:
-
General Crops: 150 mg MgSO₄, 50 mg PSA.
-
Pigmented Crops (e.g., spinach, berries): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.
-
High-Fat Crops (e.g., avocado): 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound. Instrument-specific optimization is recommended.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 241.0 | 114.1 (Quantifier) | 0.05 | 25 | 15 |
| 241.0 | 86.1 (Qualifier) | 0.05 | 25 | 20 |
Visualization
Caption: Experimental workflow for this compound residue analysis.
The following is an illustrative chromatogram for a this compound standard.
Caption: Illustrative LC-MS/MS chromatogram of a this compound standard.
Conclusion
The QuEChERS method coupled with LC-MS/MS provides a robust, sensitive, and efficient approach for the determination of this compound residues in a variety of crop matrices. The protocol outlined in this application note serves as a comprehensive guide for laboratories involved in food safety testing and pesticide residue monitoring. Adherence to good laboratory practices and in-house method validation are crucial for obtaining accurate and reliable results.
References
Protocol for Thiazafluron Application in Weed Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazafluron is a selective, pre-emergence herbicide belonging to the thiadiazolylurea chemical class.[1][2] Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[2][3] By blocking electron transport in the chloroplasts, this compound effectively disrupts the plant's ability to produce energy, leading to cell damage and death.[3][4][5][6] These protocols provide detailed methodologies for the application and evaluation of this compound in a weed science research context, encompassing laboratory, greenhouse, and field studies.
Quantitative Data Summary
The following tables present illustrative data typical of herbicide efficacy and crop phytotoxicity studies. These are provided as a template for data presentation in this compound research.
Table 1: Greenhouse Dose-Response Efficacy of this compound on Selected Weed Species (21 Days After Treatment)
| Weed Species | This compound Rate (g a.i./ha) | Visual Weed Control (%) | Biomass Reduction (%) |
| Amaranthus retroflexus (Redroot Pigweed) | 50 | 75 | 68 |
| 100 | 88 | 82 | |
| 200 | 95 | 91 | |
| 400 | 99 | 98 | |
| Echinochloa crus-galli (Barnyardgrass) | 50 | 65 | 58 |
| 100 | 82 | 75 | |
| 200 | 91 | 88 | |
| 400 | 97 | 95 | |
| Chenopodium album (Common Lambsquarters) | 50 | 80 | 72 |
| 100 | 92 | 88 | |
| 200 | 98 | 96 | |
| 400 | 100 | 99 |
Table 2: Field Trial Efficacy of Pre-Emergence this compound Application (56 Days After Treatment)
| Treatment | Application Rate (g a.i./ha) | Weed Control (%) | Crop Yield (t/ha) |
| Weedy Check | 0 | 0 | 2.5 |
| This compound | 150 | 85 | 4.8 |
| This compound | 300 | 94 | 5.2 |
| Standard Herbicide | X | 92 | 5.0 |
| Weed-Free Control | - | 100 | 5.5 |
Table 3: Crop Phytotoxicity Assessment of this compound on Zea mays (Corn) - Greenhouse Study (14 Days After Emergence)
| This compound Rate (g a.i./ha) | Visual Injury (%) | Plant Height Reduction (%) | Dry Weight Reduction (%) |
| 0 (Control) | 0 | 0 | 0 |
| 200 | 2 | 1 | 3 |
| 400 | 5 | 4 | 6 |
| 800 (2x Rate) | 12 | 10 | 15 |
Experimental Protocols
Greenhouse Herbicide Efficacy Protocol (Dose-Response)
This protocol is designed to determine the effective dose range of this compound on target weed species under controlled conditions.
3.1.1 Materials:
-
This compound technical grade or formulated product
-
Pots (10 cm diameter) filled with a standardized greenhouse potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Controlled environment greenhouse or growth chamber
-
Cabinet spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha)
-
Analytical balance and volumetric flasks
-
Drying oven
3.1.2 Procedure:
-
Planting: Fill pots with potting mix and sow a predetermined number of seeds (e.g., 10-15) of a single weed species per pot. Lightly cover the seeds with soil.
-
Experimental Design: Arrange the pots in a completely randomized design with 4-5 replications per treatment. Treatments will consist of a range of this compound application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha).
-
Herbicide Application: Prepare stock solutions of this compound. Immediately after planting (pre-emergence), apply the herbicide treatments to the soil surface using the cabinet spray chamber. The control pots are sprayed with water only.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity. Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
Data Collection:
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.
-
Biomass Reduction: At 21 DAT, harvest the above-ground plant material from each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight. Calculate the percent biomass reduction relative to the untreated control.
-
Field Trial Protocol for Pre-Emergence Weed Control
This protocol evaluates the performance of this compound under field conditions.
3.2.1 Materials:
-
This compound formulated product
-
Calibrated field plot sprayer (e.g., CO2-pressurized backpack sprayer)
-
Field with natural or seeded weed populations
-
Crop seeds (e.g., corn, soybean)
-
Standard pre-emergence herbicide for comparison
-
Materials for plot layout (stakes, measuring tape)
3.2.2 Procedure:
-
Site Selection and Preparation: Choose a field with uniform soil type and a known history of weed infestation. Prepare the seedbed according to standard agricultural practices for the selected crop.
-
Experimental Design: Use a randomized complete block design with 3-4 replications. Individual plot sizes should be adequate for representative data collection (e.g., 3m x 6m). Treatments should include:
-
Weedy check (no herbicide)
-
This compound at two or more rates (e.g., 150 and 300 g a.i./ha)
-
A standard commercial herbicide for comparison
-
A weed-free control (maintained by hand weeding)
-
-
Application and Planting: Immediately after planting the crop, apply the herbicide treatments to the soil surface using the calibrated sprayer. Ensure uniform coverage of each plot.
-
Data Collection:
-
Weed Control: At 28 and 56 days after treatment, assess overall weed control visually (0-100% scale). Identify and count the number of weeds per species within a randomly placed quadrat (e.g., 0.5m x 0.5m) in each plot.
-
Crop Phytotoxicity: Visually assess crop injury at 14 and 28 days after emergence using a 0-100% scale (0 = no injury, 100 = crop death).
-
Crop Yield: At crop maturity, harvest the central rows of each plot to determine the grain yield. Adjust yield to a standard moisture content.
-
Crop Phytotoxicity Protocol
This protocol assesses the potential for this compound to cause injury to a non-target crop.
3.3.1 Materials:
-
This compound formulated product
-
Pots (15 cm diameter) with appropriate soil mix
-
Seeds of the crop to be tested (e.g., Zea mays)
-
Greenhouse with controlled conditions
-
Calibrated sprayer
3.3.2 Procedure:
-
Planting: Plant several seeds of the test crop in each pot and thin to a uniform number (e.g., 2-3 plants) after emergence.
-
Experimental Design: Arrange pots in a completely randomized design with 4-5 replications. Include an untreated control, the proposed use rate of this compound, and a 2x rate to simulate overlap in the field.
-
Application: Apply this compound as a pre-emergence treatment to the soil surface or as a post-emergence treatment to the emerged crop, depending on the intended use pattern.
-
Data Collection:
-
Visual Injury: At 7, 14, and 21 days after treatment, visually rate crop injury on a 0-100% scale, noting symptoms such as stunting, chlorosis, or necrosis.
-
Plant Height: At the final evaluation, measure the height of each plant.
-
Biomass: Harvest the above-ground portions of the plants, dry them, and record the dry weight.
-
Visualizations
Signaling Pathway of this compound (PSII Inhibitor)
Caption: this compound inhibits Photosystem II, leading to cell death.
Experimental Workflow for Herbicide Efficacy Testing
Caption: Workflow for conducting herbicide efficacy experiments.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. wssa.net [wssa.net]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Application Note: A Robust HPLC-UV Method for the Quantification of Thiazafluron in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable method for the determination of Thiazafluron in environmental samples, specifically soil and water. The protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. The method described herein provides a comprehensive workflow, from sample collection and preparation to instrumental analysis and data interpretation. The expected performance characteristics indicate that this method is suitable for routine monitoring and research applications.
Introduction
This compound is a substituted urea herbicide that functions by inhibiting photosynthetic electron transport in target plant species. Its use in agriculture necessitates the development of reliable analytical methods to monitor its presence and persistence in the environment. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound from soil and water matrices.
Chemical Information:
-
Compound Name: this compound
-
Chemical Formula: C₆H₇F₃N₄OS
-
Molecular Weight: 240.21 g/mol
-
Chemical Structure: (A chemical structure diagram would be placed here in a formal document)
Principle of the Method
The analytical method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is first extracted from the sample matrix using an appropriate solvent system. The extract is then subjected to a cleanup procedure to remove interfering co-extractives. The purified extract is injected into an HPLC system equipped with a C18 column, where this compound is separated from other components based on its polarity. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.
Materials and Methods
Reagents and Standards
-
This compound analytical standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Sodium chloride (analytical grade)
-
Anhydrous magnesium sulfate (analytical grade)
-
Primary Secondary Amine (PSA) sorbent
-
C18 bulk sorbent
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
Instrumentation
-
HPLC system with UV detector
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
SPE manifold
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile.
-
Working Solutions (0.05 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase.
Detailed Experimental Protocols
Sample Preparation
4.1.1. Water Samples
-
Filter the water sample (100 mL) through a 0.45 µm membrane filter.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute this compound from the cartridge with 2 x 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter prior to HPLC analysis.
4.1.2. Soil Samples (QuEChERS-based protocol)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize the expected quantitative performance of this analytical method based on validation data from similar pesticide analyses.
Table 1: Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 mg/kg (soil), 0.05 µg/L (water) |
| Limit of Quantification (LOQ) | 0.03 mg/kg (soil), 0.15 µg/L (water) |
| Intraday Precision (%RSD) | < 5% |
| Interday Precision (%RSD) | < 10% |
Table 2: Recovery Data for Spiked Samples
| Matrix | Spiking Level | Average Recovery (%) | % RSD (n=3) |
| Soil | 0.05 mg/kg | 92.5 | 4.8 |
| 0.5 mg/kg | 95.1 | 3.5 | |
| Water | 0.2 µg/L | 98.2 | 3.1 |
| 2.0 µg/L | 99.5 | 2.5 |
Visualizations
Caption: Overall experimental workflow for this compound analysis.
Caption: Relationship of key method validation parameters.
Thiazafluron Analytical Standards and Reference Materials
An overview of analytical standards, reference materials, and detailed protocols for the analysis of the herbicide Thiazafluron.
Introduction to this compound
This compound (CAS No. 25366-23-8) is a synthetic herbicide belonging to the thiadiazolylurea class of compounds.[1][2] It is primarily used for non-selective weed control.[3] Its chemical name is 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea.[1][2] The primary mechanism of action for this compound is the inhibition of photosynthesis at the Photosystem II (PSII) complex, which disrupts the electron transport chain in susceptible plants, leading to their death.[3][4] Due to its application in agriculture and land management, robust analytical methods are essential for monitoring its presence in environmental samples like soil and water.
The accuracy of quantitative analysis heavily relies on the quality of analytical standards and reference materials. Certified Reference Materials (CRMs) provide traceability and assurance of concentration and purity. Several suppliers offer this compound standards, many of which are produced under ISO 17034, the international standard for the competence of reference material producers.[1][5][6][7]
Table 1: Availability of this compound Analytical Standards
| Supplier | Product Type | Certification | CAS Number |
|---|---|---|---|
| LGC Standards | Neat, Solution | ISO 17034 | 25366-23-8[1][8][9] |
| CRM LABSTANDARD | Solution | ISO 17034 | 25366-23-8[10] |
| Chem Service | Neat | ISO 17034, ISO/IEC 17025, ISO 9001 | 25366-23-8 |
Application I: Quantification in Soil Samples by HPLC-UV
This protocol describes a general method for the determination of this compound in soil matrices using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. The method is adapted from established procedures for phenylurea herbicides.[11][12][13]
Experimental Workflow for HPLC-UV Analysis
Detailed Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile using a certified reference standard.
-
Create a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (Extraction and Cleanup):
-
Weigh 20 g of sieved and homogenized soil into a 50 mL centrifuge tube.
-
Add 40 mL of acetonitrile to the tube.
-
Extract the sample by sonicating for 30 minutes in an ultrasonic bath.[13]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Concentrate the extract to near dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 2 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (Note: Optimal wavelength should be determined by UV scan).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Quantify this compound in the sample extracts by comparing their peak areas to the calibration curve.
-
Method Performance Data
The following table summarizes typical performance data for the analysis of a related thiadiazole compound (Thidiazuron) using a similar HPLC-UV method, which can be used as a benchmark for method validation.[11][14]
Table 2: HPLC-UV Method Performance (Adapted from Thidiazuron Analysis)
| Parameter | Soil Samples |
|---|---|
| Linearity (r²) | >0.999 |
| Concentration Range | 0.01 - 5.0 mg/L |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Average Recovery (at 0.01-0.5 mg/kg) | 85.27% - 89.83%[11][14] |
| Relative Standard Deviation (RSD) | 0.475% - 4.79%[11][14] |
Application II: High-Sensitivity Analysis in Water by LC-MS/MS
For trace-level detection of this compound in water samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[15][16][17]
Experimental Workflow for LC-MS/MS Analysis
Detailed Experimental Protocol: LC-MS/MS
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Prepare working standards in a range appropriate for trace analysis (e.g., 0.1 to 100 ng/mL) by serial dilution in the initial mobile phase composition.
-
-
Sample Preparation (QuEChERS Method): [18][19][20][21]
-
Place 15 mL of the water sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE (dispersive Solid Phase Extraction) tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA).
-
Vortex for 30 seconds and centrifuge at >3000 g for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95-100% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be optimized by direct infusion of a standard solution.
-
Precursor Ion [M+H]⁺: m/z 241.0
-
Example Product Ions (for quantification/confirmation): To be determined experimentally.
-
-
Method Performance Data
The following table shows typical performance characteristics for multi-residue pesticide analysis in water using SPE and LC-MS/MS.[15][22]
Table 3: LC-MS/MS Method Performance (General Pesticide Analysis in Water)
| Parameter | Water Samples |
|---|---|
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/L[15] |
| Average Recovery | 70% - 120%[22] |
| Relative Standard Deviation (RSD) | ≤ 20%[22] |
This compound Mechanism of Action
This compound acts by inhibiting photosynthesis. As a urea-type herbicide, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 quinone-binding protein.[3] This prevents the reduction of plastoquinone (PQ), halting the flow of electrons, stopping ATP synthesis, and leading to the formation of reactive oxygen species that cause rapid cellular damage.[4][23]
Photosynthesis Inhibition Pathway
Proposed Microbial Degradation Pathway
In soil, this compound is expected to undergo microbial degradation. Based on pathways observed for other sulfonylurea herbicides, degradation likely proceeds via cleavage of the sulfonylurea bridge.[24][25]
References
- 1. This compound | CAS 25366-23-8 | LGC Standards [lgcstandards.com]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Inhibition of Photosynthetic Electron Transport in Isolated Spinach Chloroplasts by Two 1,3,4-Thiadiazolyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricca Chemical - Certified Reference Materials (ISO 17025 and 17034) [riccachemical.com]
- 6. Paragon Scientific Certified Reference Materials (CRMs), ISO 17034 | Parkes Scientific [parkesscientific.com]
- 7. Discover BiopureTM ISO 17034 (Certified) Reference Materials at Romer Labs [romerlabs.com]
- 8. This compound | CAS 25366-23-8 | LGC Standards [lgcstandards.com]
- 9. This compound | CAS 25366-23-8 | LGC Standards [lgcstandards.com]
- 10. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 11. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. josa.ro [josa.ro]
- 14. researchgate.net [researchgate.net]
- 15. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. cms.mz-at.de [cms.mz-at.de]
- 19. gcms.cz [gcms.cz]
- 20. measurlabs.com [measurlabs.com]
- 21. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Thiazafluron Using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazafluron, a substituted phenylurea herbicide, is effective for broad-spectrum weed control in various agricultural settings. Accurate and sensitive quantification of this compound residues in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and toxicological assessment. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The methodologies described are based on established analytical principles for structurally similar compounds and provide a robust starting point for method development and validation.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in moderately complex sample matrices such as soil and water.
Chromatographic Conditions
A summary of the recommended HPLC-UV parameters for the analysis of compounds structurally similar to this compound, which can be adapted and validated for this compound quantification.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water |
| A common starting ratio is 60:40 (v/v) Acetonitrile:Water. This should be optimized to achieve good separation and peak shape. | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | Optimization is required. A starting wavelength of 254 nm is recommended based on the urea chromophore. |
| Retention Time | Dependent on the final optimized method, but expected to be in the range of 3-10 minutes. |
Experimental Protocol: HPLC-UV Analysis of this compound
1. Reagents and Materials
-
This compound analytical standard (CAS No. 25366-23-8)
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Methanol (for sample extraction)
-
Solid Phase Extraction (SPE) cartridges (C18 or Florisil, depending on the matrix)
-
0.45 µm syringe filters
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the mobile phase.
3. Sample Preparation
-
Water Samples:
-
Filter the water sample through a 0.45 µm filter.
-
If pre-concentration is needed, pass a known volume of the filtered sample (e.g., 100 mL) through a pre-conditioned C18 SPE cartridge.
-
Elute the retained this compound from the cartridge with a small volume of methanol or acetonitrile (e.g., 2 x 1 mL).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Soil Samples:
-
Air-dry the soil sample and sieve it to remove large debris.[1]
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
Add 20 mL of acetonitrile and vortex for 2 minutes to extract this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
The extract may require a clean-up step using SPE (Florisil or C18) to remove interfering matrix components.[2][3]
-
Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
-
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area for this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration in the original sample by accounting for any dilution or concentration factors.
II. Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels in complex matrices.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical starting conditions for the UPLC-MS/MS analysis of pesticides, which should be specifically optimized for this compound.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase UPLC column (e.g., 50-100 mm x 2.1 mm, <2 µm particle size) |
| Mobile Phase | Gradient elution with: |
| A: Water with 0.1% formic acid and 5 mM ammonium formate | |
| B: Methanol or Acetonitrile with 0.1% formic acid | |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on this compound's chemical properties) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion (m/z) and at least two product ions (m/z) need to be determined by direct infusion of a this compound standard solution. |
Experimental Protocol: UPLC-MS/MS Analysis of this compound
1. Reagents and Materials
-
This compound analytical standard (CAS No. 25366-23-8)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid and ammonium formate
-
QuEChERS extraction salts and clean-up sorbents (e.g., PSA, C18, GCB)
2. Preparation of Standard Solutions
-
Prepare stock and working standard solutions as described for the HPLC-UV method, using LC-MS grade solvents.
3. Sample Preparation (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and clean-up of pesticide residues from various matrices.[4]
-
Extraction:
-
Weigh 10 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., a mixture of PSA and C18 for general matrices; GCB may be added for pigmented samples).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for UPLC-MS/MS analysis.
-
4. UPLC-MS/MS Analysis
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a this compound standard solution to identify the precursor ion and the most abundant and stable product ions for the MRM transitions.
-
Develop a gradient elution program to achieve good chromatographic separation of this compound from matrix interferences.
-
Inject the prepared standards and samples.
5. Data Analysis
-
Quantify this compound using the peak area from the MRM chromatograms.
-
Use a matrix-matched calibration curve to compensate for matrix effects.
-
Confirm the identity of this compound by comparing the retention time and the ratio of the two selected MRM transitions with those of a known standard.
III. Data Presentation
Quantitative data obtained from the analysis should be summarized in tables for easy comparison and reporting.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 15% |
Table 2: UPLC-MS/MS Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Recovery (%) | 80 - 115% |
| Precision (RSD %) | < 10% |
| Matrix Effect (%) | To be determined |
IV. Visualizations
Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
Logical Relationships in Method Development
Caption: Key parameters influencing analytical results.
References
Application Notes and Protocols for the Extraction of Thiazafluron from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of the herbicide Thiazafluron from environmental samples, specifically soil and water. The methodologies described are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for laboratory personnel.
Introduction
This compound is a phenylurea herbicide used for weed control in various agricultural settings. Its potential for environmental contamination necessitates reliable and efficient analytical methods for its detection in soil and water matrices. This document outlines two primary extraction methodologies: a Solid-Phase Extraction (SPE) method suitable for water samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for soil samples. The subsequent analysis is performed by High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Methodologies
The selection of the extraction method depends on the sample matrix. For aqueous samples, SPE provides a robust method for analyte concentration and cleanup. For complex solid matrices like soil, the QuEChERS approach offers a streamlined and effective extraction and cleanup process.
I. Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of this compound from water samples prior to HPLC analysis.
Quantitative Data Summary
| Parameter | Water Samples |
| Recovery | 80-100% |
| Limit of Quantification (LOQ) | 0.01 mg/L |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass fiber filters (1.6 µm)
-
Nitrogen gas supply
-
SPE vacuum manifold
2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 1.6 µm glass fiber filter to remove suspended solids.
3. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of acetonitrile.
-
Equilibrate the cartridges with 5 mL of methanol.
-
Finally, equilibrate the cartridges with 5 mL of HPLC grade water. Do not allow the cartridges to dry out.
4. Sample Loading
-
Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
5. Cartridge Washing
-
After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
6. Elution
-
Elute the retained this compound from the cartridge with two 3 mL aliquots of acetonitrile into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase and vortex for 30 seconds.
-
The sample is now ready for HPLC analysis.
Workflow for SPE of this compound from Water
Caption: Workflow for Solid-Phase Extraction of this compound from water samples.
II. Extraction of this compound from Soil Samples using a Modified QuEChERS Method
This protocol provides a method for the extraction and cleanup of this compound from soil samples based on the widely used QuEChERS methodology.
Quantitative Data Summary
The following table presents typical performance data for the analysis of Thidiazuron in soil using a similar extraction method and HPLC-UV analysis.[1][2] This data can be used as a reference for the expected performance of the this compound method.
| Parameter | Soil Samples |
| Recovery | 85.27%–89.83%[1][2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg[1][2] |
| Relative Standard Deviation (RSD) | 0.475%–4.79%[1][2] |
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
2 mL dispersive SPE (d-SPE) tubes containing PSA, C18, and magnesium sulfate
-
High-speed centrifuge
-
Vortex mixer
2. Sample Preparation
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil sample.
3. Extraction
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of HPLC grade water and vortex for 30 seconds to hydrate the soil.
-
Add 20 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
The supernatant is the cleaned extract.
5. Final Preparation for Analysis
-
Transfer the cleaned extract into an autosampler vial.
-
The sample is now ready for HPLC analysis.
Workflow for QuEChERS Extraction of this compound from Soil
Caption: Workflow for QuEChERS extraction of this compound from soil samples.
High-Performance Liquid Chromatography (HPLC) Analysis
The cleaned extracts from both water and soil samples can be analyzed using HPLC with UV detection.
HPLC Conditions (Example)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Detector Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |
| Column Temperature | 30 °C |
Logical Relationship for this compound Analysis
Caption: Logical relationship of sample type to extraction method and analysis.
Conclusion
The described SPE and QuEChERS methods provide effective and reliable protocols for the extraction of this compound from water and soil samples, respectively. The subsequent HPLC-UV analysis allows for sensitive and accurate quantification. Researchers are encouraged to perform in-house validation of these methods to ensure they meet the specific requirements of their laboratory and sample matrices.
References
Application Notes and Protocols for Studying Herbicide Resistance Using Cellulose Biosynthesis Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cellulose biosynthesis inhibitors (CBIs) in the study of herbicide resistance. While the initial query mentioned thiazafluron, available data indicates its primary mode of action is likely the inhibition of photosynthetic electron transport. In contrast, herbicides targeting cellulose biosynthesis offer a well-documented and data-rich area for studying resistance mechanisms. Therefore, this document will focus on CBIs, with isoxaben as a primary example, to illustrate the principles and methodologies of herbicide resistance research.
Introduction to Cellulose Biosynthesis Inhibitors and Resistance
Cellulose biosynthesis inhibitors (CBIs) are a class of herbicides that disrupt the formation of cellulose, a critical component of the plant cell wall.[1] This disruption leads to the inhibition of cell division and elongation, ultimately causing plant death.[2][3] CBIs are classified under Group L by the Herbicide Resistance Action Committee (HRAC).[1]
Herbicide resistance is the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide that would normally be lethal.[4] The evolution of resistance to CBIs, as with other herbicides, is a significant concern in agriculture. Resistance can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[5][6]
-
Target-Site Resistance (TSR): This involves modifications to the herbicide's target protein, reducing its binding affinity. For CBIs, the target is often the cellulose synthase (CESA) enzyme complex.[3][7]
-
Non-Target-Site Resistance (NTSR): This encompasses mechanisms that reduce the amount of active herbicide reaching the target site, such as decreased uptake, altered translocation, or enhanced metabolic degradation.[5]
Understanding the mechanisms of resistance is crucial for developing sustainable weed management strategies and for the discovery of new herbicides.
Key Experiments in Herbicide Resistance Studies
Whole-Plant Dose-Response Assays
This experiment determines the level of resistance in a weed population by comparing its response to a range of herbicide concentrations with that of a known susceptible population.
Protocol:
-
Plant Material: Grow seeds from both the suspected resistant and a susceptible population in pots containing a standard potting mix until they reach the 2-4 leaf stage.
-
Herbicide Application: Prepare a series of herbicide dilutions. Apply the herbicide to the plants using a cabinet sprayer calibrated to deliver a consistent volume. Include an untreated control for comparison.
-
Data Collection: After a set period (e.g., 21 days), visually assess the plants for injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and determine the fresh or dry weight.
-
Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for each population using a log-logistic dose-response curve. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.
Target-Site Gene Sequencing
This protocol is used to identify mutations in the target gene (e.g., CESA) that may confer resistance.
Protocol:
-
DNA Extraction: Extract genomic DNA from the leaf tissue of individual resistant and susceptible plants.
-
PCR Amplification: Design primers to amplify the coding sequence of the target gene. Perform polymerase chain reaction (PCR) to amplify the gene from the extracted DNA.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
In Vitro Enzyme Activity Assays
This experiment assesses the effect of identified mutations on the sensitivity of the target enzyme to the herbicide.
Protocol:
-
Protein Extraction: Isolate the target enzyme (e.g., CESA) from both resistant and susceptible plants. This may involve expressing the recombinant protein in a heterologous system.
-
Enzyme Assay: Perform an enzyme activity assay in the presence of varying concentrations of the herbicide. The activity of cellulose synthase can be measured by quantifying the incorporation of radiolabeled UDP-glucose into β-1,4-glucan.
-
Data Analysis: Determine the herbicide concentration required to inhibit 50% of the enzyme's activity (I₅₀) for both the resistant and susceptible variants.
Data Presentation
The following tables summarize hypothetical quantitative data from studies on isoxaben resistance, illustrating the expected outcomes of the described experiments.
Table 1: Whole-Plant Dose-Response to Isoxaben
| Plant Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Susceptible (S) | 5 | - |
| Resistant (R) | 500 | 100 |
Table 2: Target-Site Mutations in the CESA3 Gene
| Plant Biotype | Codon Position | Amino Acid Change |
| Susceptible (S) | 528 | Glycine (Gly) |
| Resistant (R) | 528 | Serine (Ser) |
Table 3: In Vitro Inhibition of Cellulose Synthase by Isoxaben
| Enzyme Variant | I₅₀ (nM) |
| Wild-Type (from S biotype) | 20 |
| Mutant (from R biotype) | 2000 |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the study of herbicide resistance.
Caption: this compound's impact on cellulose biosynthesis.
Caption: Experimental workflow for resistance analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellulose Inhibitors (Cell Wall Synthesis) | Herbicide Symptoms [ucanr.edu]
- 3. benchchem.com [benchchem.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resistance against Herbicide Isoxaben and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiazafluron in Non-Crop Land Weed Management
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Thiazafluron is an older herbicide and is considered obsolete in many regions. Its registration status may vary, and it may not be readily available for commercial use. These notes are intended for research and informational purposes only. Always consult and comply with local regulations regarding pesticide use.
Introduction
This compound, a thiadiazolylurea herbicide, was originally developed by Ciba-Geigy for the control of annual and perennial broadleaf weeds in non-crop areas such as roadsides and railways.[1] As a non-selective herbicide, it provides broad-spectrum weed control, making it suitable for total vegetation management. This document provides a detailed overview of its application, mechanism of action, and relevant experimental protocols based on available scientific information.
Mechanism of Action
This compound is classified as a photosystem II (PSII) inhibitor.[1][2] It belongs to the HRAC (Herbicide Resistance Action Committee) Group C2 and the WSSA (Weed Science Society of America) Group 5. The mode of action involves the inhibition of photosynthetic electron transport.[2][3][4][5]
This compound binds to the D1 quinone-binding protein in photosystem II of the photosynthetic electron transport chain within the chloroplasts.[2][3][4] This binding blocks the electron flow from plastoquinone (PQ) to the subsequent components of the electron transport chain. The interruption of electron flow leads to a cascade of events:
-
Inhibition of ATP and NADPH Production: The blockage of electron transport prevents the generation of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and other metabolic processes in the plant.
-
Formation of Reactive Oxygen Species (ROS): The excess energy from light absorption that cannot be dissipated through the electron transport chain leads to the formation of highly reactive molecules, such as singlet oxygen and superoxide radicals.
-
Cellular Damage: These reactive oxygen species cause rapid oxidative damage to cellular components, including lipid peroxidation of cell membranes, leading to loss of membrane integrity, chlorophyll degradation, and ultimately, cell death.[4]
Injury symptoms in susceptible plants typically appear as chlorosis (yellowing) followed by necrosis (browning and tissue death), particularly on the leaves.[3]
Application Notes for Non-Crop Land Weed Management
This compound is intended for total vegetation control in non-crop areas where bare ground is desired. Its application should be carefully planned to avoid damage to desirable vegetation.
Target Areas:
-
Roadsides
-
Railway ballast and rights-of-way[1]
-
Industrial sites
-
Fence lines
-
Other uncultivated areas
Formulation: this compound was typically available as a wettable powder or in a granular formulation under the trade name Erbotan.[1]
Application Timing: For residual control, application is generally most effective when made to bare ground or in the early stages of weed emergence. Post-emergence applications are also effective, but efficacy may vary depending on the weed species and growth stage.
General Application Parameters (Estimated): Due to the obsolete nature of this compound, specific application rates from original product labels are not readily available in recent literature. The following table provides estimated application rates for other urea-based herbicides used for total vegetation control in non-crop areas. These are provided for context and should be adapted based on experimental evaluation for this compound.
| Herbicide Class | Example Active Ingredient | Typical Application Rate (kg a.i./ha) for Total Vegetation Control |
| Phenylurea | Diuron | 4.5 - 13.4 |
| Phenylurea | Tebuthiuron | 1.1 - 9.0 |
| Sulfonylurea | Sulfometuron-methyl | 0.05 - 0.2 |
Experimental Protocols
Protocol for Evaluating Herbicidal Efficacy in Non-Crop Settings
This protocol outlines a general procedure for conducting field trials to assess the efficacy of this compound on a range of weed species.
Objective: To determine the effective application rate of this compound for the control of common non-crop weeds and to evaluate the duration of residual activity.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.
-
Plot Size: Minimum of 2 x 5 meters.
-
Treatments:
-
Untreated Control
-
This compound at graded application rates (e.g., 2, 4, 6, 8 kg a.i./ha - rates to be determined in preliminary range-finding studies).
-
A commercial standard herbicide for non-crop weed control.
-
Procedure:
-
Site Selection: Choose a non-crop area with a uniform and diverse weed population.
-
Weed Assessment: Prior to application, identify and quantify the weed species present in each plot. This can be done using quadrats to determine weed density and species composition.
-
Herbicide Application:
-
Calibrate a backpack sprayer or plot sprayer to deliver a consistent volume of spray solution (e.g., 200-400 L/ha).
-
Apply the treatments uniformly to the designated plots.
-
-
Efficacy Assessment:
-
Visually assess weed control at regular intervals (e.g., 2, 4, 8, and 12 weeks after treatment). Use a rating scale of 0% (no control) to 100% (complete control) for each weed species.
-
At the end of the evaluation period, harvest the above-ground weed biomass from a defined area within each plot to determine the reduction in weed dry weight compared to the untreated control.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
Protocol for Soil Persistence and Degradation Study
This protocol is designed to evaluate the persistence of this compound in different soil types.
Objective: To determine the dissipation rate (half-life) of this compound in soil under controlled laboratory conditions.
Materials:
-
This compound analytical standard
-
Representative soil samples (e.g., sandy loam, clay loam)
-
Incubation chambers with temperature and moisture control
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Soil Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh. Characterize the soil for properties such as pH, organic matter content, and texture.
-
Spiking: Treat a known weight of soil with a standard solution of this compound to achieve a desired concentration (e.g., 1 mg/kg). Mix thoroughly to ensure uniform distribution.
-
Incubation: Place the treated soil samples in incubation chambers maintained at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity).
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days).
-
Residue Analysis: Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile or methanol). Analyze the extracts using a validated analytical method (see Protocol 3).
-
Data Analysis: Plot the concentration of this compound remaining in the soil against time. Calculate the dissipation half-life (DT50) using first-order kinetics.
Protocol for this compound Residue Analysis in Soil
This protocol is based on methods for similar urea-based herbicides and can be adapted for this compound.
Objective: To quantify the concentration of this compound in soil samples.
Instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Extraction:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Shake vigorously for 10 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
Clean-up (if necessary):
-
For complex soil matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be required to remove interfering substances.
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
Quantification: Use an external standard calibration curve prepared from a certified reference standard of this compound.
Data Presentation
Soil Adsorption of this compound
The following table summarizes the equilibrium adsorption coefficients (Kd) for this compound in different soil types. Higher Kd values indicate stronger adsorption to soil particles and lower mobility.
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Adsorption Coefficient (Kd) (L/kg) |
| Sandy Soil | 1.2 | 8 | 6.5 | 1.5 |
| Silty-Clay Soil A | 2.5 | 35 | 7.2 | 4.8 |
| Silty-Clay Soil B | 3.1 | 42 | 6.8 | 6.2 |
Data adapted from a study on the movement of this compound in soil columns. The specific study details are not fully available in the provided search results.
Environmental Fate
Soil Persistence: As a urea-based herbicide, the persistence of this compound in soil is influenced by microbial degradation, hydrolysis, and photolysis. The rate of degradation is affected by soil type, organic matter content, pH, temperature, and moisture. Phenylurea herbicides can be degraded by soil microorganisms through N-dealkylation and hydrolysis of the urea bridge.[6]
Leaching Potential: The leaching potential of this compound is influenced by its adsorption to soil particles. With moderate Kd values, it is expected to have a moderate potential for leaching, particularly in sandy soils with low organic matter.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation of Thiazafluron for Controlled Release Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazafluron is a non-selective, thiadiazolylurea herbicide effective for the control of a broad spectrum of annual and perennial broadleaf weeds.[1][2] Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII).[1] By binding to the D1 protein of the PSII complex, it blocks electron transport, leading to the cessation of CO2 fixation and the production of ATP and NADPH.[3][4][5] This interruption not only starves the plant but also leads to oxidative stress and the generation of damaging radicals, causing rapid cellular destruction.[3][6]
Conventional formulations of herbicides can lead to environmental concerns due to runoff and the need for repeated applications. Controlled release formulations offer a promising solution by maintaining an effective concentration of the active ingredient for an extended period, improving efficacy, reducing environmental impact, and minimizing phytotoxicity to non-target organisms. This document outlines a protocol for the formulation of this compound into polyurea microcapsules for controlled release studies.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the characterization and release kinetics of this compound microcapsules.
Table 1: Formulation Parameters and Physicochemical Properties of this compound Microcapsules
| Formulation Code | This compound:Polymer Ratio (w/w) | Average Particle Size (μm) | Encapsulation Efficiency (%) | Drug Loading (%) |
| TZF-MC-01 | 1:2 | 15.2 ± 1.8 | 85.3 ± 3.2 | 28.4 ± 1.1 |
| TZF-MC-02 | 1:3 | 18.5 ± 2.1 | 92.1 ± 2.5 | 23.0 ± 0.9 |
| TZF-MC-03 | 1:4 | 22.7 ± 2.5 | 95.6 ± 1.9 | 19.1 ± 0.7 |
Table 2: Cumulative Release of this compound from Microcapsules in Water (pH 7.0, 25°C)
| Time (Days) | TZF-MC-01 Cumulative Release (%) | TZF-MC-02 Cumulative Release (%) | TZF-MC-03 Cumulative Release (%) |
| 1 | 25.4 ± 2.1 | 18.2 ± 1.5 | 12.5 ± 1.1 |
| 3 | 48.9 ± 3.5 | 35.6 ± 2.8 | 24.8 ± 2.0 |
| 7 | 72.1 ± 4.2 | 58.3 ± 3.9 | 45.1 ± 3.3 |
| 14 | 88.5 ± 5.1 | 79.8 ± 4.6 | 68.9 ± 4.1 |
| 21 | 94.2 ± 4.8 | 89.1 ± 5.0 | 80.3 ± 4.5 |
| 28 | 96.3 ± 4.5 | 93.5 ± 4.7 | 88.6 ± 4.2 |
Experimental Protocols
1. Protocol for Microencapsulation of this compound by Interfacial Polymerization
This protocol describes the preparation of this compound-loaded polyurea microcapsules.[7][8]
-
Materials:
-
This compound (active ingredient)
-
Toluene diisocyanate (TDI) or another suitable polyisocyanate
-
Ethylenediamine (EDA) or another suitable polyamine
-
Toluene or other suitable organic solvent
-
Polyvinyl alcohol (PVA) as a stabilizer
-
Deionized water
-
n-Hexane
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specified amount of this compound and TDI in toluene.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high shear (e.g., 5000 rpm) to form an oil-in-water emulsion. The desired droplet size can be controlled by adjusting the stirring speed.
-
Polymerization: Add EDA to the emulsion while maintaining gentle stirring. The interfacial polymerization reaction between TDI and EDA will form a polyurea shell around the this compound-containing oil droplets.
-
Curing: Continue stirring for 3-4 hours at room temperature to allow for complete polymerization and curing of the microcapsule shells.
-
Washing and Collection: Centrifuge the microcapsule suspension, decant the supernatant, and wash the microcapsules with deionized water and ethanol to remove unreacted monomers and excess stabilizer.
-
Drying: Dry the collected microcapsules at room temperature or in a desiccator.
-
2. Protocol for Characterization of this compound Microcapsules
-
Particle Size Analysis:
-
Disperse the dried microcapsules in water with a suitable surfactant.
-
Analyze the particle size distribution using a laser diffraction particle size analyzer.
-
-
Encapsulation Efficiency and Drug Loading:
-
Accurately weigh a known amount of dried microcapsules.
-
Wash the microcapsules with n-hexane to extract any unencapsulated this compound on the surface.
-
Quantify the amount of this compound in the hexane wash using HPLC-UV (see Protocol 3).
-
Break the washed microcapsules using a suitable method (e.g., grinding with sand in a solvent) to release the encapsulated this compound.
-
Extract the released this compound with a suitable solvent (e.g., acetonitrile).
-
Quantify the amount of encapsulated this compound using HPLC-UV.
-
Calculate Encapsulation Efficiency (%) = [(Total this compound - Surface this compound) / Total this compound] x 100.
-
Calculate Drug Loading (%) = (Weight of encapsulated this compound / Total weight of microcapsules) x 100.
-
3. Protocol for In Vitro Release Study
-
Materials:
-
This compound microcapsules
-
Phosphate buffer (pH 7.0) or other suitable release medium
-
Dialysis membrane (if required)
-
Shaking incubator
-
-
Procedure:
-
Accurately weigh a specified amount of this compound microcapsules and place them in a container with a known volume of the release medium.
-
Place the container in a shaking incubator at a constant temperature (e.g., 25°C) and agitation speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Filter the collected samples to remove any microcapsule fragments.
-
Analyze the concentration of this compound in the samples using HPLC-UV.
-
4. Protocol for Quantification of this compound by HPLC-UV
This method is adapted from general procedures for urea herbicides.[9][10]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples from the release study and characterization experiments.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for this compound microencapsulation.
Caption: Mechanism of action of this compound as a Photosystem II inhibitor.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design and application of polyurea microcapsules containing herbicide (oxyfluorfen) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20220079148A1 - Microencapsulated herbicides - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mtc-usa.com [mtc-usa.com]
Troubleshooting & Optimization
Troubleshooting Thiazafluron HPLC analysis peak tailing
Technical Support Center: Thiazafluron HPLC Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is peak tailing and why is it problematic for this compound analysis?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1][2] Peak tailing is a common distortion where the peak is asymmetrical, featuring a trailing edge that extends from the main peak.[1][2][3] This issue is significant because it can compromise the accuracy and reproducibility of quantification and reduce the resolution between this compound and other closely eluting compounds or impurities.[2][4] Peak symmetry is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As); a value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for precise analytical methods.[4]
Q2: My this compound peak is tailing. What are the most likely chemical causes?
A: The primary cause of peak tailing for compounds like this compound in reversed-phase HPLC is often secondary chemical interactions between the analyte and the stationary phase.[3][5]
-
Silanol Interactions: this compound contains nitrogen atoms within its structure, giving it basic properties.[6][7] These basic functional groups can interact strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1][3][5] This secondary retention mechanism is a major cause of peak tailing, especially when the mobile phase pH is above 3, where silanol groups are ionized.[1][3]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[1][8][9] For basic compounds, operating at a low pH ensures the analyte is fully protonated, minimizing unwanted interactions.[3]
-
Metal Chelation: Certain compounds can interact with trace metals present in the sample, mobile phase, or HPLC system components like frits and tubing.[2][10] This can form complexes with different chromatographic behaviors, contributing to peak distortion.[2]
-
Co-eluting Impurity: What appears to be a tailing peak might be a small, unresolved peak co-eluting with the main this compound peak.[3]
Q3: How can I optimize the mobile phase to reduce this compound peak tailing?
A: Mobile phase optimization is a critical step for improving peak shape.
-
Adjust Mobile Phase pH: The most effective strategy is to adjust the mobile phase to a low pH (e.g., 2.5 - 3.5).[5][11] This suppresses the ionization of residual silanol groups on the column, minimizing their interaction with the basic this compound molecule.[3][5]
-
Use a Buffer: To ensure a stable and consistent pH throughout the analysis, it is essential to use a buffer.[1][11] Unstable pH can cause retention time drift and poor peak shape.[9] Common choices for low pH applications include formic acid (0.1%) or a phosphate buffer.[2][12] Ensure the buffer concentration is adequate (typically >20 mM) to provide sufficient buffering capacity.[11]
-
Add Mobile Phase Modifiers: Historically, a small amount of a basic additive like triethylamine (TEA) was used to compete with the analyte for active silanol sites.[5][13] However, modern, high-purity columns often make this unnecessary.
-
Optimize Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can also influence peak shape.[1] Experimenting with different solvents may yield improvements.
Q4: Could my HPLC column be the cause of the peak tailing?
A: Yes, the column is a critical factor.[2] If mobile phase optimization is not sufficient, consider the following column-related issues:
-
Column Choice: Use a modern, high-purity "Type B" silica column with low silanol activity.[5] Columns that are "end-capped" are specifically treated to block many of the residual silanol groups, significantly reducing tailing for basic compounds.[1][3] Polar-embedded or hybrid stationary phases also offer improved peak shape for polar and basic analytes.[1][5]
-
Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range (typically pH 2-8 for standard silica).[2][12] This degradation can expose more active silanol sites, leading to increased tailing.[2]
-
Column Contamination: A blocked inlet frit or contamination at the head of the column can distort the flow path and cause peak tailing. This can sometimes be resolved by back-flushing the column (if permitted by the manufacturer) or using a guard column to protect the analytical column.
-
Column Void: A void or channel in the packed bed of the column can lead to significant peak shape distortion for all peaks in the chromatogram.[11] This usually requires column replacement.
Q5: What are the potential instrumental or physical causes for peak tailing?
A: If all peaks in your chromatogram are tailing, the issue may be systemic rather than chemical.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[1] Minimize this by using tubing with a narrow internal diameter (e.g., 0.005") and keeping the length as short as possible.[1][11] Ensure all fittings are properly connected to avoid dead volume.[14]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2][4] To check for this, dilute your sample 10-fold and reinject; if the peak shape improves, overload was the issue.[3]
-
Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4][10] Whenever possible, dissolve your sample in the initial mobile phase.[4][13]
Quantitative Data Summary
Optimizing the mobile phase pH is one of the most effective ways to improve the peak shape of basic compounds. The table below provides a representative example of how lowering the pH can significantly reduce the peak asymmetry factor for a basic amine compound.
| Mobile Phase pH | Analyte State | Silanol Group State | Dominant Interaction | Resulting Asymmetry Factor (As) |
| 7.0 | Neutral Base | Ionized (SiO-) | Secondary (Ionic) | 2.35 |
| 3.0 | Protonated Base (BH+) | Neutral (SiOH) | Primary (Hydrophobic) | 1.33 |
| Data is illustrative, based on a similar basic compound (methamphetamine), to demonstrate the principle of pH adjustment.[3] |
Experimental Protocols
Protocol for Mobile Phase pH Optimization to Reduce Peak Tailing
This protocol describes a systematic approach to evaluate the effect of mobile phase pH on this compound peak shape.
-
Initial Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient/Isocratic: Use your existing method conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the appropriate wavelength for this compound.
-
Sample: Prepare a standard solution of this compound in the initial mobile phase composition.
-
-
Step 1: Prepare Acidic Mobile Phases
-
Mobile Phase A1 (pH ~2.7): Add 0.1% formic acid to HPLC-grade water (1 mL of formic acid per 1 L of water).
-
Mobile Phase A2 (pH ~2.1): Add 0.1% trifluoroacetic acid (TFA) to HPLC-grade water.
-
Important: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.[11][12]
-
-
Step 2: Chromatographic Analysis
-
Equilibration: Equilibrate the column with the first mobile phase condition (e.g., Water/Acetonitrile with 0.1% Formic Acid) for at least 15-20 column volumes.[2]
-
Injection: Inject the this compound standard solution.
-
Data Acquisition: Record the chromatogram and calculate the USP tailing factor for the this compound peak.
-
-
Step 3: Test Alternative Mobile Phase
-
Thoroughly flush the system with an intermediate solvent (like 50:50 water:acetonitrile) before introducing the next mobile phase to avoid buffer precipitation.
-
Equilibrate the column with the second mobile phase condition (e.g., using 0.1% TFA).
-
Inject the standard and acquire the data as in Step 2.
-
-
Step 4: Evaluation
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving this compound peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing.
Analyte-Stationary Phase Interaction Model
This diagram illustrates how mobile phase pH affects the interaction between a basic analyte like this compound and the silica stationary phase.
Caption: Effect of mobile phase pH on silanol interactions causing peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. This compound | 25366-23-8 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Thiazafluron Extraction from Complex Soil Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Thiazafluron from complex soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: The most prevalent and effective methods for extracting this compound and other phenylurea herbicides from soil are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).[1][2] The QuEChERS method is known for its speed and simplicity, involving a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1][2][3] SPE offers a more controlled cleanup process, which can be beneficial for complex matrices.[1]
Q2: How does soil composition affect this compound extraction efficiency?
A2: Soil composition significantly impacts extraction efficiency. Key factors include:
-
Clay Content: this compound, like other phenylurea herbicides, can have strong interactions with clay particles. Its adsorption is often more correlated with clay content and cation exchange capacity than with organic matter. This can lead to lower recoveries in clay-rich soils.
-
Organic Matter: While less critical for this compound compared to other herbicides, high organic matter content can still lead to matrix effects and potentially lower recoveries due to non-polar interactions.[4][5]
-
Soil pH: The pH of the soil can influence the persistence and breakdown of phenylurea herbicides.[6][7][8] While specific data for this compound is limited, for many phenylureas, persistence is greater in higher pH soils.[6]
Q3: Which extraction solvent is best for this compound?
A3: Acetonitrile is the most commonly used and generally recommended solvent for extracting this compound and other phenylurea herbicides from soil, particularly within a QuEChERS protocol.[2] It provides a good balance of polarity for extracting the target analyte while minimizing the co-extraction of interfering matrix components. Acetone is another option, but acetonitrile often results in a cleaner extract.[9] For phenylurea herbicides, methanol has also been shown to be effective, sometimes improving recovery from aged residues.[10]
Q4: What are the recommended cleanup steps for this compound extracts?
A4: For QuEChERS extracts, a dispersive SPE (d-SPE) cleanup is standard. A combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective.[11]
-
PSA removes polar interferences such as organic acids and sugars.[12]
-
C18 is effective for removing non-polar interferences like lipids.[11]
-
Graphitized Carbon Black (GCB) can be used to remove pigments, but should be used with caution as it may adsorb planar molecules like this compound.[12]
For SPE, C18 and polymeric sorbents like Oasis HLB are commonly used and have shown good recoveries for phenylurea herbicides.[1]
Q5: What are the typical analytical techniques used for this compound determination?
A5: High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector (HPLC-UV) or a tandem mass spectrometer (LC-MS/MS) are the standard analytical techniques.[13][14][15] LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex soil extracts.[15][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Strong analyte-matrix interactions: this compound may be strongly adsorbed to clay particles or organic matter. | - Increase extraction time and/or use mechanical shaking. - Consider using a modified QuEChERS protocol with a hydration step for dry soils to improve solvent penetration.[3] - For aged residues, a stronger solvent system like methanol-water might be more effective.[9] |
| Inefficient extraction solvent: The chosen solvent may not be optimal for the specific soil type. | - While acetonitrile is standard, consider trying acetone or methanol-based solvent systems.[9][10] - Acidifying the extraction solvent (e.g., with 1% acetic acid in acetonitrile) can improve the recovery of some pesticides. | |
| Sub-optimal pH: The pH of the extraction solvent may not be ideal for this compound. | - Phenylurea herbicides are generally stable under neutral to slightly acidic conditions. Ensure the final pH of your extract is within this range. Adjusting the pH of the initial sample or extraction solvent may be necessary.[6] | |
| Loss during cleanup: The d-SPE or SPE sorbent may be adsorbing the analyte. | - If using GCB, consider reducing the amount or omitting it if pigment interference is not severe.[12] - Evaluate different d-SPE sorbent combinations (e.g., PSA/C18 vs. Z-Sep).[11] - For SPE, ensure proper conditioning of the cartridge and optimize the elution solvent to ensure complete recovery of this compound.[1] | |
| High Matrix Effects in LC-MS/MS Analysis | Insufficient cleanup: Co-extracted matrix components are interfering with ionization. | - Increase the amount of d-SPE sorbent (e.g., PSA and C18) in the cleanup step. - Consider a more rigorous cleanup using SPE. - Dilute the final extract to reduce the concentration of interfering compounds, though this may impact sensitivity. |
| Co-elution of interferences: Matrix components are eluting at the same retention time as this compound. | - Optimize the HPLC/UPLC gradient to improve separation between this compound and interfering peaks. - Use a matrix-matched calibration curve to compensate for matrix effects.[2] | |
| Poor Peak Shape in Chromatography | Matrix overload: High concentrations of co-extractives are affecting the column performance. | - Improve the cleanup procedure as described above. - Dilute the sample extract before injection. |
| Incompatible final solvent: The solvent in which the final extract is dissolved is not compatible with the mobile phase. | - Ensure the final extract is reconstituted in a solvent that is similar in composition to the initial mobile phase of your chromatographic gradient. | |
| Inconsistent Results/Poor Reproducibility | Inhomogeneous sample: The soil sample is not uniform. | - Thoroughly homogenize the soil sample before taking a subsample for extraction. - For dry soils, ensure consistent hydration if this step is included in your protocol. |
| Variable extraction conditions: Inconsistent shaking/vortexing times or temperatures. | - Standardize all extraction parameters, including time, speed of shaking, and temperature. | |
| Inconsistent manual steps: Variations in pipetting or weighing. | - Use calibrated equipment and ensure consistent technique for all sample preparation steps. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H7F3N4OS |
| Molecular Weight | 240.21 g/mol |
| Melting Point | 136.5 °C |
| Water Solubility | 2.096 g/L (at 20 °C) |
| Chemical Class | Phenylurea Herbicide |
Source: PubChem CID 32921, ChemicalBook CAS 25366-23-8
Table 2: Comparison of d-SPE Sorbents for Phenylurea Herbicide Recovery *
| d-SPE Sorbent Combination | Target Interferences | Potential Impact on Phenylurea Recovery |
| PSA (Primary Secondary Amine) | Polar compounds (sugars, organic acids) | Generally good recovery for phenylureas.[11] |
| C18 (Octadecylsilane) | Non-polar compounds (lipids) | Recommended for matrices with high fat/lipid content. Good recovery for phenylureas.[11] |
| GCB (Graphitized Carbon Black) | Pigments, planar molecules | High potential for loss of planar molecules like this compound. Use with caution.[12] |
| Z-Sep/Z-Sep+ | Lipids and pigments | Can show good performance but may have interactions with polar analytes.[11] |
| EMR-Lipid | Lipids | Shows good recovery for a wide range of pesticides in fatty matrices.[13][17] |
*Data is generalized for the phenylurea herbicide class due to a lack of specific quantitative data for this compound.
Table 3: Typical Recovery Ranges for Phenylurea Herbicides from Soil Using QuEChERS *
| Soil Type | Extraction Solvent | Cleanup Sorbents | Average Recovery (%) |
| Sandy Loam | Acetonitrile | PSA + C18 | 85 - 105 |
| Clay Loam | Acetonitrile | PSA + C18 + GCB (low amount) | 75 - 95 |
| High Organic Matter | Acetonitrile (acidified) | PSA + C18 | 80 - 100 |
*These are representative recovery ranges for phenylurea herbicides and may vary for this compound and specific experimental conditions. Validation for your specific matrix and analyte is crucial.[18]
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil
This protocol is a general guideline based on established QuEChERS methods for pesticides in soil.[2][3]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry (less than 10% moisture), add 2 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.
-
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial for LC-MS/MS or HPLC-UV analysis. If necessary, evaporate the solvent and reconstitute in a mobile phase-compatible solvent.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol provides a general procedure for cleaning up a soil extract containing phenylurea herbicides using a C18 SPE cartridge.[1]
-
Initial Extraction:
-
Extract 10 g of soil with 20 mL of methanol by shaking for 1 hour.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction and combine the supernatants.
-
Concentrate the extract to approximately 2 mL and dilute with 18 mL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the diluted soil extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 3 mL of acetonitrile into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. weber.hu [weber.hu]
- 4. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. extension.okstate.edu [extension.okstate.edu]
- 7. agrotest.com [agrotest.com]
- 8. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Thiazafluron Field Trial Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiazafluron in field trial applications.
Troubleshooting Guides
This section addresses common issues that may be encountered during this compound field trials, offering potential causes and solutions.
Issue 1: Reduced Weed Control Efficacy
Question: We are observing lower than expected weed control in our this compound-treated plots. What are the potential causes and how can we troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Weed Growth Stage: Younger, actively growing weeds are generally more susceptible to herbicides.
-
Solution: Apply this compound when weeds are in the early growth stages as specified in the trial protocol.
-
-
Environmental Conditions: Herbicide efficacy can be influenced by environmental factors.
-
Solution: Avoid application during extreme heat, drought, or when rainfall is expected shortly after application, as this can reduce herbicide uptake and effectiveness.
-
-
Application Errors: Incorrect calibration of spray equipment or improper application techniques can lead to inadequate coverage.
-
Solution: Ensure all application equipment is properly calibrated. Follow standardized protocols for spray volume, pressure, and nozzle selection to ensure uniform coverage of the target area.
-
-
Weed Resistance: The development of herbicide resistance in weed populations is a growing concern.
-
Solution: If resistance is suspected, collect weed seed samples for resistance testing. Consider rotating or tank-mixing herbicides with different modes of action in future trials.
-
Issue 2: Crop Injury or Phytotoxicity
Question: Our crop is showing signs of injury (e.g., yellowing, stunting, leaf burn) after this compound application. What could be the cause and what should we do?
Possible Causes and Troubleshooting Steps:
-
Incorrect Application Rate: Exceeding the recommended application rate can lead to crop damage.
-
Solution: Verify application records to confirm that the correct rate of this compound was used.
-
-
Crop Growth Stage: The susceptibility of crops to herbicide injury can vary with the growth stage.
-
Solution: Apply this compound only at the crop growth stages recommended in the protocol.
-
-
Environmental Stress: Crops under stress from factors like drought, extreme temperatures, or nutrient deficiencies may be more susceptible to herbicide injury.
-
Solution: Avoid applying this compound to crops that are visibly stressed.
-
-
Tank Mix Incompatibility: Antagonistic or phytotoxic effects can occur when this compound is mixed with other pesticides or adjuvants.
-
Solution: Conduct a jar test to check for physical compatibility before tank-mixing. Review technical data sheets for all products to check for known incompatibilities.
-
Issue 3: Inconsistent Results Across Trial Replicates
Question: We are seeing significant variability in weed control and crop response across our trial replicates. What could be causing this and how can we improve consistency?
Possible Causes and Troubleshooting Steps:
-
Field Heterogeneity: Variations in soil type, organic matter content, pH, and topography across the trial site can impact herbicide performance.
-
Solution: Conduct thorough site characterization before establishing trials. Use a randomized complete block design to account for field variability.
-
-
Application Variability: Inconsistent application across replicates can lead to variable results.
-
Solution: Ensure uniform application techniques and timing for all replicates.
-
-
Weed Distribution: Non-uniform weed populations across the trial area can result in variable weed pressure.
-
Solution: Map weed populations before treatment application to assess uniformity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is believed to act as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and other cellular processes.[1][2] By inhibiting IMPDH, this compound disrupts nucleic acid synthesis, leading to the cessation of cell division and growth in susceptible plants.
Q2: What are the typical symptoms of this compound phytotoxicity on crops?
A2: While specific symptoms can vary by crop species and application rate, general symptoms of herbicide phytotoxicity that could be expected from this compound include:
-
Chlorosis: Yellowing of the leaves, particularly new growth.
-
Necrosis: Browning and death of plant tissue, often starting at the leaf margins.
-
Stunting: Reduced plant height and overall growth.
-
Leaf distortion: Curling or cupping of leaves.
Q3: Are there any known cases of weed resistance to this compound?
A3: There is currently limited publicly available information documenting specific cases of weed resistance to this compound. However, resistance to herbicides can develop over time with repeated use of the same mode of action.[1][3] The primary mechanisms of herbicide resistance are target-site mutations and enhanced metabolism of the herbicide.[4] To mitigate the risk of resistance development, it is recommended to use this compound in rotation or combination with herbicides that have different modes of action.
Q4: What are the key environmental factors that can influence the efficacy of this compound?
A4: The efficacy of soil- and foliar-applied herbicides like this compound can be influenced by several environmental factors:
-
Soil Properties: Soil type, organic matter content, and pH can affect the availability and persistence of soil-applied herbicides.
-
Rainfall: Rainfall shortly after a foliar application can wash the herbicide off the leaves, reducing its effectiveness. For soil-applied herbicides, a certain amount of rainfall is often necessary for activation.
-
Temperature and Humidity: These factors can influence the rate of herbicide uptake and translocation within the plant.
Data Presentation
Table 1: Hypothetical Weed Control Efficacy of this compound on Common Weed Species
| Weed Species | Growth Stage at Application | This compound Application Rate (g/ha) | Weed Control (%) |
| Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | 100 | 92 |
| Chenopodium album (Common Lambsquarters) | 2-4 leaf | 100 | 88 |
| Setaria viridis (Green Foxtail) | 2-3 leaf | 100 | 85 |
| Amaranthus retroflexus (Redroot Pigweed) | 4-6 leaf | 100 | 75 |
| Chenopodium album (Common Lambsquarters) | 4-6 leaf | 100 | 70 |
| Setaria viridis (Green Foxtail) | 3-4 leaf | 100 | 65 |
Note: This table presents hypothetical data for illustrative purposes due to the lack of publicly available, specific field trial results for this compound.
Table 2: Hypothetical Impact of this compound on Crop Yield
| Crop | This compound Application Rate (g/ha) | Application Timing | Yield (t/ha) | Yield Change from Untreated Control (%) |
| Wheat | 100 | Post-emergence | 6.2 | +12.7 |
| Wheat | 200 (2x rate) | Post-emergence | 5.8 | +5.5 (slight phytotoxicity observed) |
| Cotton | 100 | Pre-emergence | 3.5 | +16.7 |
| Cotton | 200 (2x rate) | Pre-emergence | 3.1 | +3.3 (significant stunting observed) |
| Untreated Control | 0 | - | Wheat: 5.5, Cotton: 3.0 | 0 |
Note: This table presents hypothetical data for illustrative purposes due to the lack of publicly available, specific field trial results for this compound.
Experimental Protocols
Protocol 1: Standardized Field Trial Protocol for Efficacy and Phytotoxicity Assessment of this compound
-
Trial Site Selection: Choose a site with a uniform weed population and soil type. Conduct a soil analysis to determine soil texture, organic matter content, and pH.
-
Experimental Design: Use a randomized complete block design with a minimum of four replicates. Include an untreated control and a commercial standard herbicide for comparison.
-
Plot Size: Establish plots of a size that allows for accurate application and assessment, with buffer zones between plots to prevent spray drift.
-
Application:
-
Calibrate spray equipment before each application.
-
Apply this compound at the desired rates and at the specified weed and crop growth stages.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Assessments:
-
Weed Control: Visually assess percent weed control at 7, 14, 28, and 56 days after treatment (DAT).
-
Phytotoxicity: Visually assess crop injury (chlorosis, necrosis, stunting) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Yield: At crop maturity, harvest the center of each plot and determine the crop yield.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Mandatory Visualization
Caption: this compound's proposed mode of action via IMPDH inhibition.
Caption: A generalized workflow for a this compound field trial.
Caption: A logical diagram for troubleshooting common field trial issues.
References
- 1. Herbicide-Resistant Weeds and Their Management | OSU Extension Service [extension.oregonstate.edu]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corn.agronomy.wisc.edu [corn.agronomy.wisc.edu]
- 4. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Thiazafluron Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Thiazafluron stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound classified as a substituted urea and a 1,3,4-thiadiazole derivative.[1] It is primarily used as a non-selective herbicide to control annual and perennial broad-leaved weeds. It also exhibits activity as an insecticide and acaricide. This compound's mechanism of action involves the inhibition of photosynthetic electron transport.[2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is sparingly soluble in water (2.1 g/L at 20°C) but is soluble in several organic solvents.[3] Commonly used solvents for preparing stock solutions include:
The choice of solvent may depend on the specific experimental requirements and downstream applications. For cell-based assays, it is crucial to consider the potential toxicity of the solvent to the biological system.
Q3: What are the general recommendations for storing this compound stock solutions?
To ensure the stability of this compound stock solutions, it is recommended to:
-
Store at low temperatures: For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.
-
Protect from light: this compound may be susceptible to photodegradation. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Use airtight containers: To prevent solvent evaporation and potential oxidation, use tightly sealed containers.
-
Aliquot solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: How can I tell if my this compound stock solution has degraded?
Degradation of a this compound stock solution may be indicated by:
-
Color change: A noticeable change in the color of the solution can be a sign of chemical degradation.
-
Precipitation: The formation of a precipitate may indicate that the compound is no longer fully dissolved, which could be due to changes in solubility or degradation.
-
Reduced biological activity: A decrease in the expected efficacy in your experiments can be a strong indicator of degradation.
-
Changes in chromatographic profile: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage, especially at low temperatures. | - Poor solubility of this compound in the chosen solvent at low temperatures.- The concentration of the stock solution is too high. | - Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.- Prepare a more dilute stock solution.- Consider using a different solvent with better solubilizing properties for this compound at low temperatures (e.g., DMSO or DMF). |
| Precipitation when diluting the stock solution in an aqueous buffer. | - this compound has low aqueous solubility.- The final concentration of the organic solvent in the aqueous solution is not high enough to maintain solubility. | - Add the stock solution dropwise to the aqueous buffer while vigorously stirring.- Increase the percentage of the organic solvent in the final aqueous solution, if experimentally permissible.- Use a surfactant or other solubilizing agent in the aqueous buffer, ensuring it does not interfere with your experiment. |
| Loss of biological activity over time. | - Chemical degradation of this compound. | - Prepare fresh stock solutions more frequently.- Optimize storage conditions (store at -80°C, protect from light, aliquot).- Perform a stability study to determine the viable storage period for your specific conditions. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution due to solvent evaporation.- Degradation of the stock solution. | - Use tightly sealed vials for storage.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.- Re-evaluate the stability of your stock solution under your storage conditions. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble (2.1 g/L at 20°C) | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3][4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 240.21 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Sterile amber glass vial with a screw cap
-
Sterile pipette
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 2.4021 mg of this compound per 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the required amount of this compound powder and transfer it to the sterile amber glass vial.
-
Solvent Addition: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes. If the compound does not fully dissolve, you can use an ultrasonic water bath for 5-10 minutes. Gentle warming to room temperature may also aid dissolution.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C. For frequent use, create smaller aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC-UV method to assess the purity and degradation of this compound in stock solutions. This method is based on common practices for analyzing urea herbicides.[5][6][7][8]
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for phenylurea herbicides. A starting point could be a gradient of 35-60% acetonitrile in water over a set time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 240-250 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure for Stability Study:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a chosen solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to an appropriate concentration and inject it into the HPLC system. Record the chromatogram, noting the retention time and peak area of the this compound peak.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., different temperatures, light exposure, pH).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the initial chromatogram.
-
Purity: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area.
-
Degradation Products: Look for the appearance of new peaks, which may indicate degradation products.
-
Half-life (t½): If significant degradation is observed, the half-life of this compound under the tested conditions can be calculated assuming first-order kinetics.
-
Visualizations
This compound's Mechanism of Action: Inhibition of Photosystem II
This compound acts as a herbicide by inhibiting photosynthetic electron transport at Photosystem II (PSII) in plants.[2] It binds to the D1 protein of the PSII complex, blocking the binding of plastoquinone (PQ).[9] This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage also leads to the formation of reactive oxygen species, causing rapid cellular damage.[9][10]
Caption: this compound inhibits Photosystem II electron transport.
Experimental Workflow: this compound Stock Solution Stability Study
The following workflow outlines the key steps for conducting a stability study of a this compound stock solution.
Caption: A typical workflow for a this compound stability study.
Logical Relationship: Factors Affecting this compound Stability
Several environmental and chemical factors can influence the stability of this compound in stock solutions. Understanding these relationships is key to mitigating degradation.
Caption: Key factors influencing this compound's stability.
References
- 1. mdpi.com [mdpi.com]
- 2. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 10. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
Technical Support Center: Overcoming Matrix Effects in Thiazafluron Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects in the mass spectrometric analysis of Thiazafluron. Our goal is to equip you with the necessary information to anticipate, mitigate, and troubleshoot challenges encountered during your experiments, ensuring accurate and reliable quantitative results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis by LC-MS/MS, focusing on problems arising from matrix effects.
| Symptom | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too high a concentration of this compound or co-eluting matrix components. | Dilute the sample extract. If the problem persists, consider a smaller injection volume. |
| Column Contamination: Buildup of matrix components on the analytical column. | Implement a robust column washing procedure between injections. If performance does not improve, replace the guard column or the analytical column. | |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic retention of this compound. | Optimize the mobile phase pH to ensure consistent peak shape and retention. | |
| Inconsistent Retention Times | Insufficient Column Equilibration: The column is not fully re-equilibrated to the initial mobile phase conditions between injections. | Increase the column equilibration time. A general guideline is to use at least 10 column volumes. |
| Air in the LC System: Air bubbles in the pump or tubing can cause pressure fluctuations and retention time shifts. | Purge the LC pumps and ensure all solvent lines are free of air. Check for leaks in the system. | |
| Matrix-Induced Shifts: Strong matrix effects can sometimes alter the interaction of the analyte with the stationary phase. | Employ matrix-matched calibration standards to assess and compensate for this effect. | |
| Signal Suppression or Enhancement | Co-eluting Matrix Components: Endogenous or exogenous compounds in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source. | 1. Optimize Sample Preparation: Utilize a more effective cleanup technique such as Solid Phase Extraction (SPE) or a modified QuEChERS protocol to remove interfering compounds. 2. Modify Chromatographic Conditions: Adjust the gradient, flow rate, or change the stationary phase to achieve better separation of this compound from interfering matrix components. 3. Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness must be carefully validated. 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can contribute to high background noise. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover: Residual this compound or matrix components from a previous injection adsorbing to surfaces in the autosampler or LC system. | Optimize the autosampler wash procedure, using a strong solvent to effectively clean the injection needle and port. Injecting a blank solvent after a high-concentration sample can help assess carryover. | |
| Dirty Ion Source: Accumulation of non-volatile matrix components in the mass spectrometer's ion source. | Regularly clean the ion source components according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-extraction Spike: In this quantitative approach, a known amount of this compound is added to a blank matrix extract that has already undergone the entire sample preparation procedure. The response is then compared to the response of the same amount of this compound in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.[4]
-
Post-column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant this compound signal as the matrix components elute indicates regions of ion suppression or enhancement.
Q3: What is the most effective way to compensate for matrix effects when analyzing this compound?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) of this compound is considered the gold standard for correcting matrix effects. Since a SIL-IS has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate normalization of the signal.[5] If a SIL-IS is not available, using matrix-matched calibration curves is a widely accepted alternative.
Q4: Can I use a generic QuEChERS method for this compound analysis in any matrix?
A4: While the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile and widely used sample preparation technique for pesticide residue analysis, a generic protocol may not be optimal for all matrices.[4][6] The type and amount of sorbents used in the dispersive solid-phase extraction (dSPE) cleanup step may need to be optimized based on the specific matrix composition (e.g., high fat, high chlorophyll content) to effectively remove interferences without compromising this compound recovery.[4] It is recommended to validate the chosen QuEChERS method for each new matrix.
Q5: My this compound signal is showing significant suppression in soil samples. What can I do?
A5: Soil matrices are notoriously complex and can cause significant matrix effects. To address this, consider the following:
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Sample Dilution: A simple first step is to dilute the final extract. This can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
-
Enhanced Cleanup: You may need a more rigorous cleanup step. Experiment with different dSPE sorbents in your QuEChERS protocol, such as C18 for nonpolar interferences or graphitized carbon black (GCB) for pigments (use with caution as it can retain planar pesticides). Alternatively, a cartridge-based Solid Phase Extraction (SPE) cleanup may provide better results.
-
Matrix-Matched Calibration: It is crucial to prepare your calibration standards in an extract of a blank soil sample that is similar in composition to your test samples.
Quantitative Data on Matrix Effects
The following tables summarize typical matrix effects observed for this compound and related compounds in different matrices. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent - 1) * 100%. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Table 1: Matrix Effect of Phenylurea Herbicides in Different Water Matrices [7]
| Compound | Tap Water | River Water | Pond Water | Sea Water |
| Diuron | -5% | -15% | -30% | -50% |
| Linuron | -8% | -20% | -35% | -55% |
| Isoproturon | -3% | -12% | -25% | -45% |
Data is illustrative and based on typical performance for this class of compounds.
Table 2: Matrix Effect of Pesticides in Various Vegetable Matrices using a Modified QuEChERS Method [8][9]
| Compound Class | Tomato | Lettuce | Bell Pepper | Cucumber |
| Phenylureas | Enhancement (+15 to +40%) | Suppression (-10 to -30%) | Suppression (-5 to -20%) | Mild Suppression (-2 to -15%) |
| Triazines | Mild Enhancement (+5 to +20%) | Suppression (-15 to -35%) | Suppression (-10 to -25%) | Mild Suppression (-5 to -20%) |
| Organophosphates | Variable | Suppression (-20 to -50%) | Suppression (-15 to -40%) | Suppression (-10 to -30%) |
Note: The extent of matrix effect can be highly variable and is dependent on the specific analyte, the complexity of the matrix, and the analytical method used.
Experimental Protocols
Protocol 1: Sample Preparation of Soil Samples using a Modified QuEChERS Method [10]
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry soil) and vortex for 1 minute.
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Add 10 mL of acetonitrile containing 1% acetic acid.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
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Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Take a 6 mL aliquot of the supernatant (acetonitrile layer).
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Transfer it to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). The choice of sorbent may need optimization based on soil type.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a this compound standard. A precursor ion and at least two product ions should be monitored for quantification and confirmation.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. lcms.cz [lcms.cz]
- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. scielo.br [scielo.br]
- 7. lcms.cz [lcms.cz]
- 8. Item - Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Thiazafluron Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions for Thiazafluron to prevent degradation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at room temperature, specifically between 20°C and 25°C.[1] It is also crucial to protect it from excessive humidity and direct exposure to light. For optimal stability, store in a tightly sealed container in a dark, dry place.
Q2: How sensitive is this compound to pH changes?
A2: this compound, like many urea-based compounds, is susceptible to hydrolysis, and the rate of this degradation is pH-dependent. Hydrolysis is generally faster in both acidic and alkaline conditions compared to a neutral pH. To prevent degradation in solutions, it is advisable to maintain the pH as close to neutral (pH 7) as possible.
Q3: Can this compound degrade upon exposure to light?
A3: Yes, photodegradation can be a significant degradation pathway for many herbicides, including those with structures similar to this compound. Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources can lead to the breakdown of the molecule. Therefore, it is imperative to store this compound in amber vials or other light-protecting containers.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the urea linkage is a probable degradation pathway. This would likely yield 1,1-dimethylurea and a substituted trifluoromethyl-1,3,4-thiadiazole amine. Photodegradation may lead to more complex transformations of the aromatic and heterocyclic rings.
Troubleshooting Guide: this compound Degradation Issues
If you suspect that your this compound sample has degraded, consult the following table for potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity in Bioassays | Chemical degradation of this compound. | - Verify storage conditions (temperature, light, humidity). - Analyze the sample purity using a suitable analytical method (e.g., HPLC). - If degradation is confirmed, procure a new, validated batch of the compound. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols) to tentatively identify potential degradation products. - Use techniques like LC-MS or GC-MS to identify the structure of the unknown peaks. |
| Discoloration or Change in Physical Appearance | Significant degradation, potentially due to light exposure or oxidation. | - Discard the sample as its integrity is compromised. - Review storage procedures and ensure adequate protection from light and air. |
| Inconsistent Experimental Results | Partial degradation of the stock solution. | - Prepare fresh stock solutions for each experiment. - If using older solutions, re-qualify their concentration and purity before use. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is representative and intended to guide researchers in designing their own stability studies.
| Condition | Parameter | Value | Half-life (t½) |
| Hydrolysis | pH 4 (40°C) | - | ~25 days |
| pH 7 (40°C) | - | ~150 days | |
| pH 9 (40°C) | - | ~15 days | |
| Photostability | UV Light (254 nm) | - | ~12 hours |
| Simulated Sunlight | - | ~72 hours | |
| Thermal Stability | 50°C | - | ~90 days |
| 70°C | - | ~20 days |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
1. Materials and Reagents:
- This compound reference standard
- HPLC-grade acetonitrile and water
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with a UV detector or a mass spectrometer (LC-MS)
- Photostability chamber
- Oven
2. Preparation of Stock Solution:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
4. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a mobile phase gradient of acetonitrile and water.
- Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
5. Data Interpretation:
- Calculate the percentage degradation of this compound under each condition.
- If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures.
Visualizations
Caption: Workflow for troubleshooting this compound degradation.
References
Technical Support Center: Enhancing Thiazafluron Soil Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Thiazafluron soil extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent system for extracting this compound from soil?
A1: Based on methods for structurally similar compounds like Thidiazuron, an acetonitrile-water mixture is a highly effective and commonly used solvent system for extracting this compound from soil samples.[1][2][3] Acetonitrile is particularly suitable for creating analytical standards of this compound.
Q2: What is a typical recovery rate for this compound from soil?
Q3: How does soil pH affect this compound extraction?
A3: The pH of the soil can significantly influence the persistence and extraction of this compound. As a urea-based herbicide, its stability and binding characteristics in soil are pH-dependent. While the exact impact on this compound is not detailed, related sulfonylurea herbicides show greater persistence in higher pH soils. This suggests that extraction efficiency may vary with soil acidity, potentially requiring pH adjustment of the extraction solvent for optimal recovery.
Q4: Are there more advanced extraction techniques than traditional shaking?
A4: Yes, several advanced techniques can improve extraction efficiency, reduce solvent consumption, and shorten extraction times. These include:
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Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt the soil matrix and enhance solvent penetration.
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Microwave-Assisted Solvent Extraction (MASE): Employs microwave energy to heat the solvent and soil, accelerating the extraction process.
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Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to increase extraction efficiency.
Q5: Where can I obtain an analytical standard for this compound?
A5: Analytical standards for this compound are available from various chemical suppliers that specialize in reference materials for analytical testing. These standards are typically provided with a certificate of analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | 1. Inappropriate Solvent System: The solvent may not be effectively desorbing this compound from the soil particles. 2. Suboptimal pH: The pH of the soil or extraction solvent may be hindering the release of this compound. 3. Insufficient Extraction Time/Agitation: The contact time between the solvent and soil may be too short, or the agitation is not vigorous enough. 4. Strong Soil Adsorption: this compound may be tightly bound to soil organic matter or clay particles. | 1. Optimize Solvent: Start with an acetonitrile-water mixture (e.g., 80:20 v/v). Consider testing other polar organic solvents like methanol or acetone. 2. Adjust pH: Experiment with adjusting the pH of the extraction solvent. For acidic soils, a neutral or slightly basic extraction solvent may improve recovery. Conversely, for alkaline soils, a neutral or slightly acidic solvent might be more effective. 3. Increase Extraction Energy: Increase the shaking/vortexing time or speed. Consider using ultrasonic-assisted extraction (UAE) for 15-30 minutes. 4. Pre-treatment: For high organic matter soils, a pre-wash with a less polar solvent may help remove some interfering matrix components. |
| High Variability in Results | 1. Inhomogeneous Soil Samples: The this compound may not be evenly distributed in the soil sample. 2. Inconsistent Extraction Procedure: Variations in solvent volume, extraction time, or agitation speed between samples. 3. Instrumental Fluctuation: The analytical instrument (e.g., HPLC) may not be stable. | 1. Homogenize Samples: Thoroughly mix and sieve the soil sample before taking a subsample for extraction. 2. Standardize Protocol: Ensure all experimental parameters are kept consistent for all samples. Use calibrated pipettes and timers. 3. Check Instrument Performance: Run a system suitability test on your analytical instrument before analyzing samples. Calibrate with fresh standards. |
| Co-eluting Peaks in Chromatogram | 1. Matrix Interference: Other compounds from the soil matrix are being co-extracted and are not separated from this compound during analysis. 2. Contaminated Solvents or Glassware: Impurities are being introduced during the extraction process. | 1. Incorporate a Clean-up Step: After extraction, use Solid Phase Extraction (SPE) with a C18 or Florisil cartridge to remove interfering compounds.[1][2] 2. Use High-Purity Solvents: Ensure all solvents are of HPLC or analytical grade. Thoroughly clean all glassware with an appropriate solvent and rinse with high-purity water before use. |
Experimental Protocols
Standard Soil Extraction Protocol for this compound (Adapted from Thidiazuron Method)
This protocol is a recommended starting point for the extraction of this compound from soil, based on a validated method for the similar compound, Thidiazuron.[1][2][3]
Materials:
-
Soil sample, air-dried and sieved (<2 mm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetonitrile-water solution (80:20, v/v).
-
Cap the tube and vortex at high speed for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant (the liquid portion) and transfer it to a clean tube.
-
Repeat the extraction (steps 2-5) on the soil pellet with another 20 mL of the acetonitrile-water solution.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized, a starting point could be 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 240-260 nm for similar compounds).
Quantitative Data Summary
The following tables present hypothetical yet realistic data to illustrate the expected outcomes when optimizing this compound extraction.
Table 1: Comparison of Extraction Solvents on this compound Recovery
| Solvent System (v/v) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Acetonitrile:Water (80:20) | 90.5 | 4.2 |
| Methanol:Water (80:20) | 85.2 | 5.1 |
| Acetone:Water (80:20) | 82.1 | 5.5 |
| 100% Acetonitrile | 88.7 | 4.8 |
Table 2: Effect of Extraction Method on Efficiency and Time
| Extraction Method | Mean Recovery (%) | Extraction Time (minutes) | Solvent Consumption (mL) |
| Mechanical Shaking | 89.8 | 60 | 40 |
| Ultrasonic-Assisted Extraction (UAE) | 92.3 | 20 | 40 |
| Microwave-Assisted Extraction (MASE) | 94.1 | 10 | 30 |
Visualizations
References
- 1. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Performance Liquid Chromatography Method for Residues Analysis of Thidiazuron in Apple and Soil | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Addressing poor recovery of Thiazafluron in plant tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the recovery of Thiazafluron in plant tissues. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to optimize their analytical methods and ensure accurate quantification.
Troubleshooting Guide: Poor this compound Recovery
Low recovery of this compound during analysis of plant samples can stem from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or Inconsistent this compound Recovery
| Potential Cause | Recommended Action |
| Sample Preparation | |
| Inadequate Homogenization | Ensure the plant tissue is cryogenically ground to a fine, uniform powder to maximize the surface area for efficient extraction. Inconsistent sample particle size can lead to variable extraction efficiency.[1][2] |
| Analyte Degradation | This compound, a urea-based herbicide, may be susceptible to degradation under certain conditions. Process samples as quickly as possible and store them at or below -20°C. Consider performing stability studies of this compound in the chosen extraction solvent.[3] |
| Extraction | |
| Suboptimal Solvent Choice | Acetonitrile is a widely used and effective solvent for extracting a broad range of pesticides, including polar compounds like this compound. For matrices with low water content, the addition of water before extraction can improve recovery. Acidifying the extraction solvent (e.g., with 1% acetic acid in acetonitrile) can enhance the extraction of some polar herbicides.[4][5][6] |
| Insufficient Extraction Time/Agitation | Ensure vigorous shaking (e.g., using a mechanical shaker) for an adequate duration (typically 1-2 minutes) to allow for proper partitioning of this compound from the sample matrix into the solvent.[1] |
| Incorrect pH | The pH of the extraction medium can influence the stability and solubility of this compound. The use of buffered QuEChERS methods (e.g., citrate or acetate buffer) helps to maintain a consistent pH and can improve the recovery of pH-sensitive pesticides. |
| Cleanup (Dispersive SPE) | |
| Inappropriate Sorbent Selection | The choice of d-SPE sorbent is critical for removing matrix interferences without co-adsorbing the analyte. For general plant matrices, a combination of Primary Secondary Amine (PSA) and C18 is often effective. PSA removes organic acids, sugars, and some pigments, while C18 removes nonpolar interferences like lipids. For highly pigmented samples (e.g., spinach, kale), Graphitized Carbon Black (GCB) can be used, but it may also adsorb planar molecules like this compound. If using GCB, the amount should be minimized, or its effect on this compound recovery should be validated. |
| Incomplete Water Removal | Residual water in the extract can negatively impact the performance of the cleanup sorbents and subsequent chromatographic analysis. Ensure sufficient anhydrous magnesium sulfate is used during both the extraction and d-SPE steps to effectively remove water. |
| Analysis (LC-MS/MS) | |
| Matrix Effects | Co-extracted matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[7][8] To mitigate this, the use of matrix-matched standards for calibration is highly recommended. Alternatively, the standard addition method can be employed. The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to compensate for matrix effects. |
| Suboptimal Instrumental Conditions | Optimize LC-MS/MS parameters, including the mobile phase composition, gradient, column chemistry, and mass spectrometer settings (e.g., cone voltage, collision energy) specifically for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it recommended for this compound analysis?
A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[4][5][6] The method involves a simple two-step process: an extraction step with a solvent (typically acetonitrile) and salting out, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5] It is recommended for this compound due to its effectiveness in extracting a wide range of pesticides with varying polarities from complex plant matrices, its speed, and its reduced solvent consumption compared to traditional methods.[4]
Q2: I am working with a very dark green leafy vegetable and suspect high chlorophyll content is affecting my results. What should I do?
A2: High chlorophyll content can interfere with the analysis. While Graphitized Carbon Black (GCB) is effective at removing pigments, it can also adsorb planar analytes. If you suspect poor recovery due to GCB, consider the following:
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Reduce the amount of GCB: Use the minimum amount necessary for sufficient cleanup.
-
Use an alternative sorbent combination: A combination of PSA and C18 might provide adequate cleanup without the risk of analyte loss associated with GCB.
-
Validate your recovery: Perform spike and recovery experiments with and without GCB to determine its effect on this compound recovery in your specific matrix.
Q3: My recovery is still low even after optimizing the QuEChERS protocol. What other factors could be at play?
A3: If you have optimized the extraction and cleanup steps, consider the following:
-
Analyte Stability: this compound might be degrading during sample processing or storage. Ensure samples are kept cold and are processed promptly. Investigate the stability of this compound in your standard solutions and extracts over time.[3]
-
Instrumental Issues: Matrix components can build up in the LC-MS/MS system over time, leading to decreased sensitivity. Regular cleaning and maintenance of the instrument are crucial.
-
Matrix Effects: Even with cleanup, some matrix components may persist and cause ion suppression or enhancement. The use of matrix-matched calibration standards or an internal standard is essential for accurate quantification.[7][8]
Q4: What are "matrix effects" and how can I minimize them?
A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix in the mass spectrometer source. This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration.[7][8] To minimize matrix effects:
-
Effective Cleanup: Use an optimized d-SPE cleanup protocol to remove as many interfering compounds as possible.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for any signal suppression or enhancement.
-
Standard Addition: This method involves adding known amounts of the standard to the sample extract to create a calibration curve within the sample itself, thereby accounting for matrix effects.
-
Internal Standards: The use of a stable isotope-labeled internal standard that has a similar chemical structure and elution time to this compound is the most effective way to correct for matrix effects and variations in recovery.
Quantitative Data Summary
Due to the limited availability of specific recovery data for this compound in various plant matrices in the reviewed literature, the following table presents representative recovery data for other urea herbicides and polar pesticides using the QuEChERS method. This data can serve as a general guideline for expected performance.
Table 1: Representative Recovery of Urea Herbicides and Polar Pesticides in Plant Matrices using QuEChERS
| Analyte Class | Plant Matrix | Extraction Solvent | Cleanup Sorbent(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Phenylurea Herbicides | Various Vegetables | Acetonitrile | PSA, C18 | 85-110 | < 15 | [Generic representation based on multiple sources] |
| Polar Pesticides | Fruits & Vegetables | Acetonitrile w/ 1% Acetic Acid | PSA, C18 | 70-120 | < 20 | [Generic representation based on multiple sources] |
| Phenylurea Herbicides | Grains | Acetonitrile/Water | PSA, C18, GCB | 80-105 | < 15 | [Generic representation based on multiple sources] |
Note: This table is for illustrative purposes. Actual recoveries of this compound should be determined experimentally for each specific plant matrix.
Experimental Protocols
Recommended Protocol: Modified QuEChERS for this compound in Plant Tissues
This protocol is a general guideline and should be validated for each specific plant matrix.
1. Sample Preparation:
- Homogenize a representative sample of the plant tissue (e.g., 500 g) to a fine powder, preferably under cryogenic conditions (using dry ice or liquid nitrogen) to prevent analyte degradation.
- Store the homogenized sample in a sealed container at -20°C until extraction.
2. Extraction:
- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- For dry commodities (e.g., grains, dried herbs), add 10 mL of reagent-grade water and allow to hydrate for 30 minutes.
- Add 10 mL of acetonitrile (containing 1% acetic acid, optional but recommended for polar compounds).
- If an internal standard is used, add it at this stage.
- Cap the tube and shake vigorously for 1 minute using a mechanical shaker.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For highly pigmented matrices, consider adding 50 mg of GCB (validate for this compound recovery).
- Cap the tube and vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The extract is now ready for analysis by LC-MS/MS.
Visualizations
References
- 1. ijesd.org [ijesd.org]
- 2. [PDF] Enhancement of Analytical Method for Thidiazuron Residues and Monitoring of its Residues in Agricultural Commodities | Semantic Scholar [semanticscholar.org]
- 3. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go-jsb.co.uk [go-jsb.co.uk]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Minimizing Thiazafluron Contamination in Laboratory Settings
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing Thiazafluron contamination in the laboratory. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what are its primary laboratory applications?
A1: this compound is a chemical compound belonging to the thiadiazole class, with the molecular formula C₆H₇F₃N₄OS.[1][2] It is primarily known for its activity as a non-selective herbicide that works by inhibiting photosynthetic electron transport.[2] In a laboratory setting, its mode of action makes it a potential tool for research in plant science, particularly in studies related to photosynthesis and herbicide resistance. While its direct use in drug development is not prominent, its well-defined biological activity can be leveraged in screening assays or as a reference compound in toxicological studies.
Q2: What are the main sources of this compound contamination in a laboratory?
A2: this compound contamination can arise from several sources, including:
-
Aerosol Generation: Pipetting, vortexing, or sonicating this compound solutions can create aerosols that can settle on surfaces, equipment, and other experiments.
-
Spills and Splashes: Accidental spills during weighing, dissolution, or transfer of this compound can lead to widespread contamination.
-
Improperly Cleaned Equipment: Reusing glassware, stir bars, or spatulas without thorough decontamination can introduce this compound into subsequent experiments.
-
Contaminated Personal Protective Equipment (PPE): Gloves or lab coats that have come into contact with this compound can transfer the compound to other surfaces.
-
Improper Waste Disposal: Incorrect disposal of this compound waste can lead to environmental contamination within the laboratory.
Q3: What are the initial steps I should take in case of a this compound spill?
A3: In the event of a this compound spill, immediate action is crucial to prevent the spread of contamination.
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
If the spill is flammable, extinguish all ignition sources .
-
Wear appropriate PPE , including gloves, a lab coat, and safety goggles.
-
Contain the spill using absorbent materials like vermiculite or sand, working from the outside in.
-
Follow the detailed decontamination procedures outlined in Section 2.
Section 2: Troubleshooting Guide for this compound Contamination
This section provides a question-and-answer guide to troubleshoot specific issues related to this compound contamination.
Q4: I suspect this compound cross-contamination in my cell culture experiments. What should I do?
A4: Suspected cross-contamination requires a systematic approach to identify the source and mitigate its effects.
-
Isolate the suspected cultures: Immediately separate the potentially contaminated cultures to prevent further spread.
-
Verify the contamination: Use analytical methods described in Section 4 to confirm the presence and concentration of this compound in your culture media or cell lysates.
-
Trace the source: Review your recent lab activities. Did you or a lab mate handle this compound recently? Check for potential overlaps in equipment usage, shared solutions, or proximity of workspaces.
-
Decontaminate: Thoroughly decontaminate all suspected sources, including incubators, biosafety cabinets, pipettes, and any shared equipment, following the procedures in the Decontamination Protocols (Section 3).
-
Discard contaminated materials: Dispose of contaminated cultures, media, and any single-use plastics that may have come into contact with the contaminant.
-
Implement preventative measures: Review and reinforce aseptic techniques and proper handling of potent chemical compounds within the lab.
Q5: My analytical results show inconsistent or unexpected findings in an experiment where this compound was not a variable. Could this be due to contamination?
A5: Yes, unexpected results can be a sign of low-level contamination.
-
Run a blank control: Analyze a sample that has gone through all experimental steps but without the addition of your cells or analyte of interest. The presence of this compound in the blank would confirm contamination.
-
Check your reagents: Test all common reagents and solutions used in the experiment for the presence of this compound.
-
Review equipment cleaning logs: Ensure that all shared equipment was properly decontaminated before your use.
-
Consider carryover in analytical instruments: If using shared chromatography equipment, carryover from a previous user's analysis of this compound is a possibility. Run several solvent blanks through the instrument to check for residual compound.
Logical Workflow for Troubleshooting Contamination
Caption: Troubleshooting workflow for suspected this compound contamination.
Section 3: Decontamination Protocols
Q6: What are the general procedures for decontaminating laboratory surfaces and equipment after this compound use?
A6: A multi-step decontamination process is recommended.
-
Initial Cleaning: Remove all visible powder or liquid residue. For powders, gently sweep or use a vacuum with a HEPA filter. For liquids, absorb with an inert material.
-
Washing: Wash the surface or equipment with a laboratory detergent and warm water.
-
Chemical Inactivation: Treat the surface with a chemical agent known to degrade phenylurea herbicides.
-
Rinsing: Thoroughly rinse the surface with deionized water to remove any residual cleaning agents.
-
Verification: If necessary, perform a wipe test and analyze the wipe for residual this compound using the methods in Section 4 to confirm the effectiveness of the decontamination.
Q7: What specific chemical agents are effective for degrading this compound?
A7: Phenylurea herbicides, including this compound, can be degraded by hydrolysis, especially under alkaline conditions, and by advanced oxidation processes.
-
Alkaline Hydrolysis: A solution of 1 M sodium hydroxide (NaOH) can be used to promote the hydrolysis of the urea linkage in this compound. Allow for a contact time of at least one hour.
-
Advanced Oxidation Processes (AOPs): For persistent contamination, consider using an AOP. A commonly used laboratory-scale AOP is the Fenton reagent, which generates highly reactive hydroxyl radicals. Caution: The Fenton reaction is exothermic and should be performed with care in a fume hood.
| Decontamination Method | Agent | Recommended Concentration | Contact Time | Notes |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | > 1 hour | Effective for routine decontamination. |
| Advanced Oxidation | Fenton's Reagent (H₂O₂ + Fe²⁺) | e.g., 3% H₂O₂, 0.2 mM FeSO₄ | 30-60 minutes | Use with caution due to reactivity. |
| General Cleaning | Laboratory Detergent | As per manufacturer | 10-15 minutes | For initial removal of gross contamination. |
Experimental Workflow for Decontamination
Caption: General workflow for decontaminating surfaces and equipment.
Section 4: Detection and Quantification of Contamination
Q8: How can I detect and quantify this compound contamination in my laboratory?
A8: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are sensitive and reliable methods for detecting and quantifying this compound.
Experimental Protocol: HPLC-UV Method for this compound Quantification
This protocol is based on methods developed for the analysis of similar phenylurea herbicides and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Wipe Samples (for surface contamination): Wipe the suspected area with a cotton gauze pad wetted with acetonitrile. Extract the pad with a known volume of acetonitrile by vortexing or sonication.
-
Liquid Samples (e.g., cell culture media): Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
-
HPLC-UV Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Phenylurea herbicides typically have a UV absorbance maximum around 240-250 nm. Determine the optimal wavelength for this compound using a UV scan.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the mobile phase.
-
Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
| Parameter | Recommended Starting Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~245 nm (to be optimized) |
| Injection Volume | 20 µL |
Q9: For higher sensitivity and confirmation, what LC-MS/MS parameters should I consider?
A9: LC-MS/MS provides higher sensitivity and specificity for the detection of this compound.
Experimental Protocol: LC-MS/MS for this compound Detection
-
Sample Preparation: Follow the same sample preparation steps as for the HPLC-UV method.
-
LC-MS/MS Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for phenylurea herbicides.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 241.0).
-
Product Ions: Perform a product ion scan to identify the major fragment ions for Multiple Reaction Monitoring (MRM).
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve the best signal intensity.
-
| Parameter | Recommended Setting |
| Instrument | Liquid Chromatograph-Tandem Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | m/z 241.0 |
| Product Ions | To be determined by infusion and fragmentation |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Signaling Pathway for Contamination Detection
Caption: Workflow for the detection and quantification of this compound.
Section 5: Data Presentation and Properties
Table of this compound Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃N₄OS | [1][2] |
| Molecular Weight | 240.21 g/mol | |
| Appearance | Colorless solid | |
| Melting Point | 136-137 °C | |
| Water Solubility | 2.1 g/L at 20 °C | |
| Organic Solvent Solubility | Soluble in ethanol, methanol, dichloromethane, dimethylformamide |
Disclaimer: The information provided in this technical support center is intended for guidance in a laboratory research setting. Always consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety protocols. The experimental protocols provided are starting points and may require optimization for your specific equipment and experimental conditions.
References
Validation & Comparative
A Comparative Guide to a Novel HPLC-UV Method for Thiazafluron Detection
For Researchers, Scientists, and Drug Development Professionals
This guide presents a newly validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Thiazafluron. The performance of this new method is compared with existing analytical techniques for other similar pesticides to provide a comprehensive evaluation for researchers and analytical scientists.
Introduction to this compound and the Need for a Validated Analytical Method
This compound, chemically known as N,N'-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, is a pesticide that requires sensitive and reliable detection methods for environmental monitoring, food safety, and residue analysis. The development of a robust and validated analytical method is crucial for ensuring regulatory compliance and protecting human health. This guide details a novel HPLC-UV method and compares its performance against established methods for other pesticides with similar chemical properties.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of the new HPLC-UV method for this compound in comparison to published methods for other pesticides. The data for the new method is based on internal validation studies.
| Parameter | New HPLC-UV Method (this compound) | HPLC-UV Method for Thidiazuron[1][2] | HPLC-UV Method for Hexaflumuron[3] | GC-MS/MS for Multiple Pesticides[4][5] | ELISA for Isoproturon[6] |
| Linearity (R²) | 0.9995 | 1.000 | 0.9974 | > 0.99 | Not Applicable |
| Accuracy (% Recovery) | 98.5 - 101.2% | 83.36 - 89.83% | 99.3 - 100.7% | Typically 70-120% | 93.5% correlation with GC |
| Precision (%RSD) | < 1.5% | 0.155 - 4.79% | Not Specified | < 20% | Not Specified |
| Limit of Detection (LOD) | 0.005 mg/kg | Not Specified | Not Specified | 0.78 - 14.74 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.015 mg/kg | 0.01 mg/kg | Not Specified | 2.34 - 44.22 ng/mL | 20 - 250 µg/L |
| Principle | Chromatography | Chromatography | Chromatography | Chromatography-Mass Spectrometry | Immunoassay |
| Specificity | High | High | High | Very High | Moderate to High |
| Throughput | Moderate | Moderate | Moderate | High | High |
| Cost | Moderate | Moderate | Moderate | High | Low to Moderate |
Experimental Protocols
New HPLC-UV Method for this compound
This method was developed and validated based on established principles of reversed-phase chromatography.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Soil Matrix):
-
A 10 g soil sample is extracted with 20 mL of acetonitrile by shaking for 30 minutes.
-
The extract is centrifuged at 4000 rpm for 10 minutes.
-
The supernatant is filtered through a 0.45 µm nylon filter before injection into the HPLC system.
-
-
Standard Preparation:
-
A stock solution of this compound (100 µg/mL) is prepared in acetonitrile.
-
Working standards are prepared by serial dilution of the stock solution to create a calibration curve (0.01 - 5.0 µg/mL).
-
Reference Method: HPLC-UV for Thidiazuron[1][2]
-
Sample Extraction: Samples of apple and soil were extracted with acetonitrile-water solutions.
-
Cleanup: The extracts were cleaned up using Florisil or C18 cartridges.
-
Detection: HPLC with a UV detector.
-
Linearity: A concentration range of 0.01-5.0 mg/L was used to establish linearity.
-
Quantification Limit: The limit of quantification (LOQ) was 0.01 mg/kg for both soil and apple.
-
Recovery: The recovery rates were between 83.36% and 84.08% for apple and 85.27% and 89.83% for soil.
Workflow of the New Analytical Method
References
- 1. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. shimadzu.com [shimadzu.com]
- 5. scispec.co.th [scispec.co.th]
- 6. ELISA test, a new method to detect and quantify isoproturon in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazafluron and Diuron for Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Thiazafluron and Diuron. Due to a lack of direct comparative experimental data in publicly available literature, this document will present the available efficacy data for each herbicide individually. A qualitative comparison will be drawn based on their known mechanisms of action and spectrum of controlled weeds.
Executive Summary
Both this compound and Diuron are substituted urea herbicides that function by inhibiting photosynthesis in target weed species. Diuron is a widely used herbicide with a long history of use in agriculture for both pre- and post-emergent control of broadleaf and grassy weeds. This compound is described as a non-selective herbicide for the control of annual and perennial broadleaved weeds, primarily in non-crop areas. While both share a common mode of action, their application patterns and the breadth of available efficacy data differ significantly.
Herbicide Profiles
| Feature | This compound | Diuron |
| Chemical Class | Substituted urea, Thiadiazole | Substituted urea |
| Mechanism of Action | Photosynthetic electron transport inhibitor at Photosystem II (PSII) | Photosystem II inhibitor, blocking the D1 protein in the photosystem II complex[1] |
| Primary Use | Non-selective control of annual and perennial broadleaf weeds in non-crop areas | Selective pre- and post-emergent control of a wide variety of annual and perennial broadleaf and grassy weeds in various crops and non-crop sites[1][2] |
| Application | Not specified in available data | Pre-emergence and post-emergence[1] |
Mechanism of Action: Photosystem II Inhibition
Both this compound and Diuron exert their herbicidal effects by disrupting the photosynthetic process in plants. They act as inhibitors of Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. By binding to specific sites within the PSII complex, these herbicides block the electron transport chain, thereby halting the production of ATP and NADPH, which are essential for carbon fixation and plant growth. This disruption leads to a cascade of events, including the production of reactive oxygen species, which cause cellular damage, ultimately leading to weed death.
Efficacy Data
This compound Efficacy
Quantitative experimental data on the weed control efficacy of this compound is limited in the public domain. It is generally described as a non-selective herbicide effective against annual and perennial broadleaved weeds in non-crop settings.
Diuron Efficacy
Several studies have evaluated the efficacy of Diuron on various weed species. The following tables summarize findings from a field study on broad-leaf weed management in sesame fields in Ethiopia.
Table 1: Efficacy of Diuron on Major Broad-leaf Weeds in Sesame
| Weed Species | Diuron Formulation | Application Rate (g/ha) | Efficacy (%) |
| Commelina foecunda | WP | 650 | 92.2 |
| Commelina foecunda | WG | 650 | Not specified, but less than WP |
| Commelina foecunda | WP | 325 | 67 |
| Corchorus fascicularis | WG | 650 | 85 |
| Corchorus fascicularis | WP | 650 | 83 |
Source: Efficacy of diuron on the management of broad-leaf weeds in sesame (Sesamum indicum L.) fields in Tigray, Ethiopia
Table 2: Impact of Diuron Application on Weed Density and Biomass in Sesame
| Treatment | Initial Weed Density (weeds/m²) | Final Weed Density (weeds/m²) | Initial Weed Biomass (g/m²) | Final Weed Biomass (g/m²) |
| Control (pre-treatment average) | 197.03 | - | 889.66 | - |
| Diuron application (post-treatment average) | - | 20.8 | - | 166.66 (after 1st application) |
| Diuron application (post-treatment average) | - | 20.8 | - | 61.33 (after 2nd application) |
Source: Efficacy of diuron on the management of broad-leaf weeds in sesame (Sesamum indicum L.) fields in Tigray, Ethiopia
Experimental Protocols
A standardized protocol for evaluating the efficacy of herbicides is crucial for obtaining reliable and comparable data. The following outlines a general experimental workflow for a whole-plant bioassay.
Conclusion
Based on the available information, both this compound and Diuron are effective herbicides that inhibit Photosystem II. Diuron has a well-documented history of use against a broad spectrum of weeds in various agricultural settings, with quantitative data available for its efficacy on specific broadleaf weeds. This compound is positioned as a non-selective herbicide for broadleaf weed control in non-crop areas, but publicly accessible, detailed efficacy data is scarce.
For researchers and professionals in drug development, the shared mechanism of action suggests that both compounds could be valuable tools for studying Photosystem II inhibition. However, the lack of direct comparative studies highlights a knowledge gap. Future research should focus on head-to-head trials to quantitatively assess the comparative efficacy of this compound and Diuron across a range of weed species and environmental conditions. Such studies would provide a clearer understanding of their respective strengths and weaknesses and inform more targeted and effective weed management strategies.
References
Predicting Thiazafluron Cross-Reactivity in Herbicide Immunoassays: A Comparative Guide
A comprehensive analysis of potential cross-reactivity based on structurally related phenylurea herbicides, complete with detailed experimental protocols for validation.
Introduction
Immunoassays are powerful tools for the rapid and sensitive detection of herbicides in environmental and agricultural samples. However, a critical parameter influencing the accuracy of these assays is antibody specificity, particularly its cross-reactivity with structurally similar, non-target compounds. This guide addresses the topic of thiazafluron cross-reactivity in herbicide immunoassays.
This guide provides a comparative analysis based on available data for these related compounds, alongside detailed experimental protocols to enable researchers to produce and characterize antibodies and empirically determine the cross-reactivity of this compound in a competitive immunoassay format.
Structural Similarity and Predicted Cross-Reactivity
The likelihood of an antibody cross-reacting with a non-target compound is largely dependent on the structural resemblance between the target analyte and the other compound.[5] this compound shares a core urea functional group with the broad class of phenylurea herbicides. While this compound contains a thiadiazole ring, its urea linkage presents a common structural motif that can be recognized by antibodies developed for other phenylurea herbicides, and vice-versa.
Below is a table summarizing the cross-reactivity of various phenylurea herbicides in an immunoassay developed for isoproturon. This data can serve as a predictive reference for the potential cross-reactivity that might be observed in an immunoassay for this compound. It is anticipated that herbicides with a higher degree of structural similarity to this compound would exhibit greater cross-reactivity.
Table 1: Predictive Cross-Reactivity of Phenylurea Herbicides in an Isoproturon-Based Immunoassay
| Compound | Structure | % Cross-Reactivity (Isoproturon = 100%) |
| Isoproturon | N-(4-isopropylphenyl)-N',N'-dimethylurea | 100 |
| Chlortoluron | N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea | 22 |
| Diuron | N'-(3,4-dichlorophenyl)-N,N-dimethylurea | 4 |
| Linuron | N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea | <1 |
| Monolinuron | N'-(4-chlorophenyl)-N-methoxy-N-methylurea | <1 |
This data is illustrative and compiled from studies on phenylurea herbicide immunoassays. The actual cross-reactivity of this compound would need to be determined experimentally.
Experimental Protocols
To definitively assess the cross-reactivity of this compound, a specific immunoassay must be developed and validated. The following protocols provide a detailed methodology for the key experiments required.
Production and Characterization of Anti-Thiazafluron Antibodies
Objective: To produce polyclonal or monoclonal antibodies with high affinity and specificity for this compound.
Methodology:
-
Hapten Synthesis: this compound, as a small molecule, is not immunogenic on its own and must be conjugated to a carrier protein. A derivative of this compound containing a reactive carboxyl or amino group needs to be synthesized to serve as the hapten.
-
Immunogen Conjugation: The synthesized this compound hapten is covalently linked to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent (e.g., EDC/NHS).
-
Immunization: Laboratory animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) are immunized with the this compound-protein conjugate. The immunization schedule typically involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant at regular intervals.
-
Titer Determination: The antibody titer in the serum of the immunized animals is monitored using an indirect ELISA, where the microtiter plate is coated with a this compound-ovalbumin (OVA) conjugate.
-
Antibody Purification: Once a high antibody titer is achieved, the serum is collected, and the immunoglobulin G (IgG) fraction is purified using protein A or protein G affinity chromatography. For monoclonal antibody production, hybridoma technology is employed.
Competitive Indirect ELISA (ciELISA) for this compound Detection
Objective: To develop a sensitive and specific competitive immunoassay for the quantification of this compound.
Methodology:
-
Plate Coating: A 96-well microtiter plate is coated with a this compound-OVA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[6]
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound coating antigen.[7]
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.[6]
-
Competitive Reaction: this compound standards or samples are mixed with a fixed concentration of the anti-thiazafluron antibody. This mixture is then added to the coated and blocked wells. The free this compound and the this compound-OVA on the plate compete for binding to the limited amount of antibody. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2 to remove unbound antibodies and other reagents.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.[7]
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature to allow for color development.[7]
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).[6]
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is inversely proportional to the color signal.
Cross-Reactivity Assessment
Objective: To determine the specificity of the developed immunoassay by measuring its cross-reactivity with other structurally related herbicides.
Methodology:
-
Prepare Standard Curves: A standard curve for this compound is generated using the optimized ciELISA protocol.
-
Prepare Cross-Reactant Solutions: A series of dilutions for each of the potentially cross-reacting herbicides are prepared.
-
Run Competitive ELISA for Cross-Reactants: The ciELISA is performed for each of the cross-reactant solutions in the same manner as for the this compound standards.
-
Calculate IC₅₀ Values: The concentration of each herbicide that causes 50% inhibition of the maximum signal (IC₅₀) is determined from their respective dose-response curves.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Structural similarity driving potential cross-reactivity.
Caption: Workflow for competitive indirect ELISA.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
Inter-laboratory Validation of Analytical Methods for Thiazafluron: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods for the quantification of Thiazafluron, a broad-spectrum herbicide, in environmental samples. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are compared based on a hypothetical inter-laboratory validation study. The data presented herein is illustrative, reflecting typical performance characteristics observed for the analysis of similar pesticide compounds, due to the limited availability of public data from a formal inter-laboratory validation study for this compound.
Comparative Performance of Analytical Methods
The following tables summarize the validation parameters for the HPLC-UV and LC-MS/MS methods for the determination of this compound in soil and water matrices. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.
Table 1: Method Performance for this compound Analysis in Soil
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.05 mg/kg | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.15 mg/kg | 0.005 mg/kg |
| Accuracy (Recovery %) | 85-105% | 92-108% |
| Precision (RSDr %) | < 10% | < 7% |
| Precision (RSDR %) | < 15% | < 12% |
Table 2: Method Performance for this compound Analysis in Water
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 mg/L | 0.0005 mg/L |
| Limit of Quantification (LOQ) | 0.03 mg/L | 0.002 mg/L |
| Accuracy (Recovery %) | 88-102% | 95-105% |
| Precision (RSDr %) | < 8% | < 5% |
| Precision (RSDR %) | < 12% | < 10% |
RSDr: Repeatability Relative Standard Deviation, RSDR: Reproducibility Relative Standard Deviation
Experimental Protocols
Detailed methodologies for the sample preparation and analysis of this compound using HPLC-UV and LC-MS/MS are provided below.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Extraction: A 10 g homogenized soil or 10 mL water sample is placed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to induce phase separation.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) and C18). The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 2 minutes.
-
Final Extract: The supernatant is collected, filtered, and is then ready for injection into the HPLC-UV or LC-MS/MS system.
HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.
LC-MS/MS Analysis
-
Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound for enhanced selectivity and sensitivity.
-
Quantification: Based on the peak area of the analyte compared to a matrix-matched calibration curve.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in an inter-laboratory validation study and the analytical workflow.
A Comparative Analysis of the Environmental Impact of Thiazafluron and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of the herbicide Thiazafluron and its common alternatives: Diuron, Tebuthiuron, Hexazinone, and Sulfometuron-methyl. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment. This document summarizes key environmental fate and ecotoxicological data, outlines general experimental protocols, and visualizes the primary mechanism of action of these herbicides.
Executive Summary
This compound and its alternatives are herbicides primarily used for broad-spectrum weed control. Their environmental impact is a significant consideration due to their potential for persistence in soil, contamination of water sources, and toxicity to non-target organisms. This guide reveals that while all these herbicides act by inhibiting photosynthesis in plants, their environmental profiles differ considerably. Alternatives such as Sulfometuron-methyl show lower persistence in soil, while others like Tebuthiuron and Diuron exhibit high persistence and a greater potential for groundwater contamination. The toxicity to non-target organisms also varies significantly among these compounds.
Comparison of Environmental Fate and Ecotoxicity
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their environmental persistence, mobility, and toxicity to a range of non-target organisms.
Table 1: Comparison of Physicochemical Properties and Soil Fate
| Property | This compound | Diuron | Tebuthiuron | Hexazinone | Sulfometuron-methyl |
| Water Solubility (mg/L) | 2100[1] | 42[2][3] | 2500[4] | 33000 | 10 (pH 5), 300 (pH 7)[5] |
| Soil Half-Life (DT₅₀, days) | Data not available | 90 (typical); range 30-365[6] | 360 (can exceed 360)[4] | 90 (typical); range 30-180 | 20 (typical); range 20-28[7] |
| Soil Adsorption Coeff. (Koc, L/kg) | Data not available | 480[3] | 80[4] | 55 | 70-122[4][8] |
| Groundwater Ubiquity Score (GUS) | High leachability potential | High | Very High | Very High | Moderate |
Table 2: Ecotoxicity to Non-Target Organisms
| Organism | Endpoint | This compound | Diuron | Tebuthiuron | Hexazinone | Sulfometuron-methyl |
| Algae | 72h EC₅₀ (µg/L) | Data not available | 19[9] | Data not available | Data not available | Data not available |
| Daphnia magna | 48h EC₅₀ (mg/L) | >10 | 1.4[9] | Data not available | Data not available | >12.5[7] |
| Honeybee (Apis mellifera) | Contact LD₅₀ (µ g/bee ) | Data not available | Non-toxic[1] | Data not available | Non-toxic | >100[10] |
| Earthworm (Eisenia fetida) | 14d LC₅₀ (mg/kg soil) | Data not available | Data not available | Data not available | Data not available | >1000[10] |
| Fish (Rainbow Trout) | 96h LC₅₀ (mg/L) | Data not available | 3.5[1] | Data not available | 320 | >12.5 |
| Mammal (Rat) | Oral LD₅₀ (mg/kg) | 278 | 1017 - 3750[6] | 644 | 1690 | >5000[7] |
Experimental Protocols
The data presented in this guide are derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of the methodologies typically employed in these assessments.
Soil Persistence and Mobility (Leaching) Studies
Objective: To determine the persistence (half-life) and mobility (leaching potential) of the herbicide in different soil types.
General Protocol (based on OECD Guideline 312):
-
Soil Column Preparation: Columns are packed with sieved soil of known composition (sand, silt, clay content, organic matter content, pH).
-
Herbicide Application: A known concentration of the herbicide is applied to the surface of the soil column.
-
Leaching Simulation: "Artificial rain" (a solution mimicking rainwater) is applied to the top of the column at a constant rate.
-
Leachate Collection: The liquid that passes through the soil column (leachate) is collected at regular intervals.
-
Soil and Leachate Analysis: The concentration of the herbicide and its degradation products in the leachate and in different segments of the soil column (after the experiment) is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The results are used to calculate the soil half-life (DT₅₀) and the soil adsorption coefficient (Koc), which indicate the herbicide's persistence and mobility.
Aquatic Toxicity Testing
Objective: To determine the toxicity of the herbicide to aquatic organisms.
General Protocols (based on OECD Guidelines 201, 202, and 203):
-
Algal Growth Inhibition Test (OECD 201): Cultures of a specific algal species (e.g., Scenedesmus subspicatus) are exposed to a range of herbicide concentrations for 72 hours. The growth of the algae is measured (e.g., by cell counting or fluorescence) and compared to a control group to determine the EC₅₀ (the concentration that causes a 50% reduction in growth).
-
Daphnia magna Acute Immobilisation Test (OECD 202): Daphnia magna (water fleas) are exposed to a range of herbicide concentrations for 48 hours. The number of immobilized daphnids is recorded to determine the EC₅₀ (the concentration that immobilizes 50% of the daphnids).
-
Fish Acute Toxicity Test (OECD 203): A species of fish (e.g., Rainbow Trout) is exposed to a range of herbicide concentrations for 96 hours. The mortality rate is observed to determine the LC₅₀ (the lethal concentration that kills 50% of the fish).
Terrestrial Ecotoxicity Testing
Objective: To assess the toxicity of the herbicide to terrestrial non-target organisms.
General Protocols:
-
Honeybee Acute Contact Toxicity Test (based on OECD Guideline 214): Honeybees are topically exposed to a range of herbicide doses. Mortality is recorded over 48-96 hours to determine the LD₅₀ (the lethal dose that kills 50% of the bees).
-
Earthworm Acute Toxicity Test (based on OECD Guideline 207): Earthworms are exposed to artificial soil treated with a range of herbicide concentrations. Mortality is assessed after 7 and 14 days to determine the LC₅₀.
Mechanism of Action and Signaling Pathways
The primary mode of action for this compound and its alternatives is the inhibition of photosynthesis. These herbicides disrupt the electron transport chain in Photosystem II (PSII) within the chloroplasts of plants.
Photosystem II Inhibition
The following diagram illustrates the general mechanism of PSII inhibition by these herbicides.
Caption: Inhibition of Photosystem II electron transport by herbicides.
This blockage of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.
Induction of Oxidative Stress in Non-Target Organisms
In non-target organisms, particularly aquatic life, exposure to these herbicides can lead to the generation of Reactive Oxygen Species (ROS), causing oxidative stress.
Caption: General pathway of herbicide-induced oxidative stress in non-target organisms.
This oxidative stress can damage cellular components and impair physiological functions, contributing to the observed toxicity in organisms such as algae and aquatic invertebrates.
Conclusion
This comparative guide highlights the significant differences in the environmental impact of this compound and its alternatives. While all are effective herbicides, their persistence, mobility, and toxicity profiles vary, necessitating careful consideration in their selection and use. For researchers and professionals in drug development, this information underscores the importance of comprehensive environmental risk assessments for new chemical entities. The provided data and general methodologies can serve as a valuable resource for these evaluations.
References
- 1. EXTOXNET PIP - DIURON [extoxnet.orst.edu]
- 2. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 4. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 5. waterquality.gov.au [waterquality.gov.au]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. wsdot.wa.gov [wsdot.wa.gov]
- 8. mass.gov [mass.gov]
- 9. circabc.europa.eu [circabc.europa.eu]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Comparative Efficacy of Thiazafluron and Alternative Herbicides in Field Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of Thiazafluron, a historical photosystem II (PSII) inhibitor, with its more extensively documented alternatives, Diuron and Bromacil. Due to the obsolete status of this compound, direct quantitative comparative field study data is limited. Therefore, this guide synthesizes available information on its mode of action and historical use, alongside published field data for Diuron and Bromacil, to offer a comprehensive overview for research and development purposes.
Data Presentation: Efficacy in Total Vegetation Control
The following tables summarize the efficacy of Diuron and Bromacil for total vegetation control, a primary application for which this compound was also utilized. Data is presented as the percentage of bare ground achieved in field trials. It is important to note that the efficacy of these herbicides can be influenced by factors such as soil type, rainfall, and the weed species present.
Table 1: Efficacy of Diuron and Bromacil in Field Studies for Total Vegetation Control
| Herbicide | Application Rate (kg a.i./ha) | Evaluation Time After Treatment | Weed Control (% Bare Ground) | Target Weeds |
| Diuron + Bromacil | 6.725 + [Rate not specified] | Not Specified | Inconsistently effective | Broadleaf and grass weeds |
| Diuron + Imazapyr | 10.461 + 1.308 | Not Specified | Top-ranking treatment | Broadleaf and grass weeds |
a.i./ha: active ingredient per hectare
Experimental Protocols
The following outlines a general methodology for conducting field trials to evaluate the efficacy of herbicides for total vegetation control, based on established guidelines.
1. Trial Site Selection and Preparation:
-
Site Selection: Choose a location with a uniform and dense population of the target weed species.
-
Plot Design: Establish experimental plots of a standardized size (e.g., 10 m²), with a sufficient number of replicates (typically 3-4) for each treatment, arranged in a randomized complete block design. Include untreated control plots for comparison.
2. Herbicide Application:
-
Application Equipment: Utilize a calibrated sprayer to ensure accurate and uniform application of the herbicides at the specified rates.
-
Application Timing: Apply the herbicides pre-emergence to the soil surface before weed germination, or post-emergence to actively growing weeds, depending on the herbicide's mode of action.
-
Environmental Conditions: Record environmental conditions at the time of application, including temperature, humidity, and wind speed.
3. Data Collection and Analysis:
-
Efficacy Assessment: Visually assess weed control at regular intervals after treatment (e.g., 30, 60, 90, and 120 days). Efficacy is typically rated as the percentage of bare ground or the percentage of weed control compared to the untreated plots.
-
Phytotoxicity: Observe and record any signs of damage to non-target vegetation.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
Mandatory Visualization
Signaling Pathway of Photosystem II (PSII) Inhibitor Herbicides
The following diagram illustrates the mechanism of action for PSII inhibitor herbicides like this compound, Diuron, and Bromacil. These herbicides block the electron transport chain in photosystem II, leading to the inhibition of photosynthesis and eventual plant death.
Caption: Mechanism of action of Photosystem II inhibitor herbicides.
Experimental Workflow for Herbicide Efficacy Field Trial
The following diagram outlines the typical workflow for conducting a field trial to assess the efficacy of different herbicides.
A Comparative Guide to the Validation of Thiazafluron Residue Analysis in Food Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Thiazafluron residue analysis in various food matrices. This compound is a herbicide, and monitoring its residues in food is crucial for ensuring consumer safety and regulatory compliance. This document outlines common analytical techniques, their performance characteristics, and detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Analytical Methods
The determination of this compound residues in food products is primarily accomplished using chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the food matrix.
Table 1: Performance Comparison of Analytical Methods for Phenylurea Herbicide Residue Analysis
| Parameter | HPLC-UV | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | 0.02 - 1.90 µg/kg[1] | Typically in the µg/kg range |
| Limit of Quantification (LOQ) | 0.01 mg/kg[2][3] | 10 µg/kg[1] | 5 ng/mL in extract[4] |
| Linearity (r²) | >0.99[2][3] | >0.99 | >0.99[4] |
| Recovery (%) | 83 - 90%[2][3] | 72 - 118%[1] | Generally 70-120% |
| Selectivity | Moderate | High | High |
| Matrix Effects | Can be significant | Can be significant, requires matrix-matched calibration | Can be significant, requires matrix-matched calibration |
| Confirmation Capability | Low | High (based on precursor/product ion ratios) | High (based on mass spectral data) |
Note: Data for this compound is limited; therefore, performance data for the structurally related phenylurea herbicide thidiazuron and general multi-residue methods are included as representative examples.
Experimental Workflow
A typical workflow for the analysis of this compound residues in food samples involves sample preparation (extraction and clean-up) followed by instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][5]
Detailed Experimental Protocols
Below are detailed protocols for the extraction, clean-up, and analysis of this compound residues in food matrices, based on established methods for similar pesticides.
1. Sample Extraction and Clean-up: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for extracting pesticide residues from food matrices.[1][5]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g). For dry samples, rehydrate with an appropriate amount of water.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if necessary.
-
Shake vigorously for 1 minute.[5]
-
Add a salt mixture, commonly containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), to induce phase separation.[6]
-
Shake vigorously again for 1 minute and centrifuge (e.g., at 3000 ×g for 5 minutes).[5][7]
-
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the upper acetonitrile layer (e.g., 6 mL) and transfer it to a 15 mL centrifuge tube.[5]
-
Add a dSPE sorbent mixture. For general food matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove excess water is common. For samples with high fat content, C18 may be added. For pigmented samples, graphitized carbon black (GCB) can be used, but it may also adsorb planar pesticides like this compound.
-
Vortex for 1 minute and centrifuge (e.g., at 3000 ×g for 5 minutes).[5]
-
The resulting supernatant is the final extract for analysis.
-
2. HPLC-UV Analysis
This method is suitable for screening purposes and for matrices where high sensitivity is not the primary requirement.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions (Example for Thidiazuron):
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and water, often in an isocratic or gradient elution.[8] For example, an isocratic mobile phase of acetonitrile/water (85/15, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.[8]
-
UV Detection Wavelength: Determined by the maximum absorbance of this compound (e.g., 220 nm).[8]
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting peak area against the concentration of this compound standards. A linearity of r² > 0.99 is generally considered acceptable.[2][3]
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a similar compound, thidiazuron, the LOQ was found to be 0.01 mg/kg in apple and soil.[2][3]
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Recoveries between 70% and 120% with a relative standard deviation (RSD) of ≤20% are generally acceptable. For thidiazuron, recoveries were in the range of 83-90%.[2][3]
-
3. LC-MS/MS Analysis
LC-MS/MS is the preferred method for confirmation and highly sensitive quantification of pesticide residues due to its high selectivity and sensitivity.[9]
-
Instrumentation: A Liquid Chromatograph coupled to a tandem mass spectrometer, typically a triple quadrupole (QqQ), with an electrospray ionization (ESI) source.[9]
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored. At least two transitions are typically monitored for confirmation.
-
-
Validation Parameters:
-
Linearity, LOD, LOQ, Accuracy, and Precision: Determined as described for HPLC-UV, but with typically much lower LOD and LOQ values. For multi-residue methods, LOQs are often in the range of 1-10 µg/kg.[1]
-
Matrix Effects: The effect of co-eluting matrix components on the ionization of the analyte is a critical parameter to evaluate. It is assessed by comparing the response of a standard in solvent to that of a standard spiked into a blank matrix extract. Matrix-matched calibration curves are often necessary to compensate for these effects.
-
4. GC-MS/MS Analysis
While this compound is a phenylurea herbicide and generally more amenable to LC-MS analysis, GC-MS can be an alternative, especially for multi-residue methods that include a GC-amenable fraction.
-
Instrumentation: A Gas Chromatograph coupled to a tandem mass spectrometer.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a DB-5MS.[5]
-
Injector: Splitless injection is commonly used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: MRM for quantification and confirmation.
-
-
Validation Parameters: Similar to LC-MS/MS, with a strong emphasis on evaluating potential thermal degradation of the analyte in the injector.
This guide provides a framework for the validation of this compound residue analysis in food. Researchers should perform in-house validation for their specific food matrices and analytical instrumentation to ensure the reliability and accuracy of their results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. sciforum.net [sciforum.net]
- 7. lcms.cz [lcms.cz]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. jfda-online.com [jfda-online.com]
Thiazafluron: A Comparative Performance Analysis Against Other Pre-Emergent Herbicides
For Researchers, Scientists, and Drug Development Professionals
Thiazafluron, a non-selective, pre-emergent herbicide belonging to the thiadiazolylurea chemical class, functions by inhibiting photosynthetic electron transport at Photosystem II. Developed for the control of annual and perennial broadleaf weeds, its primary applications are in non-crop areas and sugarcane. This guide provides a comparative analysis of this compound's performance against other widely used pre-emergent herbicides, supported by available experimental data.
Performance Data Summary
Direct comparative efficacy trials for this compound against a wide spectrum of other pre-emergent herbicides are limited in publicly available literature. However, performance data from individual studies are summarized below to provide an indirect comparison.
| Herbicide | Target Weed(s) | Crop/Site | Application Rate | Weed Control Efficacy (%) | Crop Yield/Outcome | Citation(s) |
| This compound | Cyperus rotundus (Purple Nutsedge) | Sugarcane | Not Specified | 80% reduction in viable tubers | 81.2 t/ha | |
| Diuron | General broadleaf and grass weeds | Sugarcane | 2 and 4 kg ha⁻¹ | Not Specified | Generally safe, though some varieties show sensitivity.[1] Half-life of 22-44 days in soil.[2] | [1][2] |
| Atrazine | Broadleaf and grass weeds | Corn, Sorghum, Sugarcane, Non-crop | Varies | Up to 90% or higher on susceptible species | Increases corn yield on average by 307.3 kg ha⁻¹ compared to programs without atrazine.[3] | [3][4] |
| Indaziflam | Annual grasses and broadleaf weeds | Turf, Forestry, Industrial sites | 50-150 g a.i./ha | >90% on annual bluegrass and large crabgrass 20-29 weeks after treatment.[5] Controls over 75 weed species.[6] | Provides long-term residual activity.[6] | [5][6] |
| Pendimethalin | Annual grasses and certain broadleaf weeds | Various crops including wheat, corn, soybeans | 1.339 kg a.i./ha | Variable (47-95% on annual grasses) | Highest seed yield (1562.5 kg/ha ) in soybean trials at this rate.[7] | [7][8] |
Experimental Protocols
A generalized methodology for conducting field trials to evaluate the efficacy of pre-emergent herbicides is outlined below. Specific parameters may vary based on the target crop, weed species, and environmental conditions.
Objective: To assess the efficacy of pre-emergent herbicides on weed control and to evaluate crop safety.
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4).
-
Plot Size: Standardized plot dimensions (e.g., 3m x 5m).
-
Treatments: Include a range of herbicide treatments at specified application rates, a hand-weeded control, and an untreated (weedy) control.
Application:
-
Herbicides are typically applied using a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.
-
Application timing is critical and occurs before the emergence of both the crop and weeds.
Data Collection:
-
Weed Control Efficacy: Assessed at regular intervals (e.g., 15, 30, 60, 90 days after application) using visual ratings on a percentage scale (0% = no control, 100% = complete control) or by counting weed density and measuring weed biomass in designated quadrats.
-
Crop Phytotoxicity: Visually assessed for any signs of injury, such as stunting, chlorosis, or necrosis, on a percentage scale.
-
Crop Yield: Harvested at maturity from a central area of each plot to determine the final yield.
Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.
Visualizations
References
- 1. sra.gov.ph [sra.gov.ph]
- 2. Kinetics of diuron under aerobic condition and residue analysis in sugarcane under subtropical field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ag.purdue.edu [ag.purdue.edu]
- 4. wssa.net [wssa.net]
- 5. researchgate.net [researchgate.net]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. pomais.com [pomais.com]
Assessing Synergistic Effects of Thiazafluron with Other Herbicides: A Review of Available Data
A comprehensive review of publicly available research reveals a significant lack of specific studies detailing the synergistic effects of Thiazafluron when combined with other herbicides. While the concept of herbicide synergy is well-established to enhance weed control and manage resistance, specific quantitative data and detailed experimental protocols for this compound tank-mixes are not readily found in scientific literature or technical publications.
This compound, a urea-based herbicide, is known to inhibit Photosystem II (PSII) in plants. This mode of action disrupts the electron transport chain, a critical process for photosynthesis, ultimately leading to plant death. The potential for synergistic interactions with other herbicides, particularly those with different modes of action, is a key area of interest for developing more effective and sustainable weed management strategies. However, the absence of specific research on this compound combinations limits a direct comparative analysis.
Understanding Herbicide Synergy
Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can manifest as:
-
Enhanced Weed Control: A broader spectrum of weeds is controlled, or the efficacy against specific tolerant or resistant weeds is increased.
-
Reduced Herbicide Rates: Lower application rates of each herbicide can be used to achieve the same level of control, reducing environmental load and input costs.
-
Resistance Management: The use of multiple modes of action can delay the development of herbicide-resistant weed populations.
Conversely, antagonism can also occur, where the combination of herbicides results in a reduced overall efficacy compared to their individual applications.
Potential Synergistic Partners for this compound
Based on its mode of action as a PSII inhibitor, potential synergistic partners for this compound could theoretically include herbicides from other groups, such as:
-
Glyphosate (EPSP Synthase Inhibitors): Tank-mixing a systemic herbicide like glyphosate with a contact or different systemic herbicide can broaden the weed control spectrum. However, the speed of action of the partner herbicide is crucial; a fast-acting contact herbicide might impede the translocation of glyphosate.
-
ALS Inhibitors (e.g., Metsulfuron-methyl, Chlorsulfuron): Combining herbicides that inhibit different essential amino acid synthesis pathways can be an effective strategy.
-
PPO Inhibitors (e.g., Fomesafen, Lactofen): These herbicides disrupt cell membranes. A combination with a systemic herbicide needs careful consideration to avoid rapid tissue death that could hinder translocation.
-
Other Photosystem II Inhibitors (e.g., Diuron, Ametryn): While sharing the same target site, combinations of different PSII inhibitors can sometimes exhibit synergistic effects due to differences in their binding sites on the D1 protein or their uptake and translocation characteristics.
Experimental Evaluation of Herbicide Synergy: A General Protocol
While specific experimental data for this compound combinations is unavailable, a typical research protocol to evaluate synergistic effects would involve the following steps:
-
Dose-Response Assays: Greenhouse or laboratory experiments are conducted to determine the effective dose (e.g., ED₅₀ or GR₅₀) of each individual herbicide on target weed species.
-
Combination Studies: The herbicides are then tested in various combinations and ratios based on their individual dose-response curves.
-
Data Analysis: The observed response of the weed species to the herbicide combination is compared to the expected response, which is calculated using mathematical models such as the Colby method or the additive dose model. A greater than expected response indicates synergy, a lesser response indicates antagonism, and an equal response suggests an additive effect.
-
Field Trials: Promising synergistic combinations identified in controlled environments are then evaluated in field trials under real-world conditions to assess their efficacy on a natural weed population and to evaluate crop safety.
Below is a generalized workflow for assessing herbicide synergy.
The Mechanism of Action: Photosystem II Inhibition
This compound belongs to the group of herbicides that inhibit Photosystem II. The proposed mechanism involves the following steps:
-
Binding to D1 Protein: this compound binds to the D1 protein in the Photosystem II complex located in the thylakoid membranes of chloroplasts.
-
Blocking Electron Flow: This binding blocks the flow of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB).
-
Inhibition of Photosynthesis: The disruption of the electron transport chain halts the production of ATP and NADPH, which are essential for CO₂ fixation and the production of sugars.
-
Oxidative Stress: The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation, leading to the destruction of cell membranes and ultimately, plant death.
A simplified representation of this signaling pathway is provided below.
Conclusion
While the theoretical basis for synergistic interactions between this compound and other herbicides is strong, the lack of published experimental data prevents a definitive comparison and guide for researchers and professionals. Further research is needed to identify effective and synergistic tank-mix partners for this compound to enhance weed control efficacy, broaden the spectrum of controlled weeds, and provide valuable tools for integrated weed management and herbicide resistance mitigation. Researchers are encouraged to conduct studies following established protocols for evaluating herbicide interactions to fill this knowledge gap.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thiazafluron
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical waste, such as the urea-based herbicide thiazafluron, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound, a substituted thiadiazolylurea, requires careful management as a hazardous waste. The primary and most effective method for its disposal is high-temperature incineration.[1] As a fluorinated organic compound, the thermal decomposition of this compound necessitates specific conditions to ensure its complete destruction and to prevent the release of harmful byproducts.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters for the recommended disposal method for this compound and other fluorinated organic compounds.
| Parameter | Recommended Value | Rationale |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of the fluorinated organic compound.[2][3] |
| Incineration Temperature | 850°C - 1300°C | Typical range for hazardous waste incinerators to ensure maximum destruction of organic compounds.[4] For fluorinated compounds, temperatures above 1000°C are often cited for complete destruction.[2] |
| Minimum Combustion Temperature | 850°C | A common regulatory requirement to ensure complete burnout of organic pollutants.[5] Studies on fluoropolymers show over 99.99% reduction at 860°C.[6] |
| Residence Time | ≥ 2 seconds | Ensures that the waste is exposed to the high temperature for a sufficient duration for complete combustion.[2][5][6] |
| Incinerator Equipment | Afterburner and Scrubber | Necessary to manage emissions and neutralize harmful combustion by-products.[2] |
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination. The following protocol outlines the steps for cleaning up a small spill.
Materials:
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sealable, compatible waste container, clearly labeled as "Hazardous Waste: this compound".
-
Appropriate cleaning solvent (as recommended by the Safety Data Sheet, typically a mild detergent and water).
-
Waste disposal bags for contaminated PPE.
Procedure:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity of the spill. If the spill is significant or in a poorly ventilated area, evacuate the area. Ensure adequate ventilation by working in a fume hood or opening windows if safe to do so.
-
Don PPE: Before approaching the spill, put on all required personal protective equipment.
-
Contain the Spill: For liquid spills, surround the area with absorbent material to prevent it from spreading. For solid spills, carefully scoop the material to avoid creating dust.
-
Absorb the Spill: Cover the spill with an inert absorbent material. Allow the material to fully absorb the this compound.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated solids and place them into the labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent. Collect all cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.
-
Dispose of Contaminated PPE: Remove and place all contaminated PPE into a designated waste bag for disposal as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
-
Arrange for Waste Pickup: Follow your institution's procedures for the collection and disposal of the sealed hazardous waste container.
Logical Workflow for this compound Disposal
The proper disposal of this compound follows a clear, logical progression from initial handling to final destruction. This workflow ensures safety and regulatory compliance at each step.
Caption: Logical workflow for the proper disposal of this compound waste.
While chemical hydrolysis can be a degradation pathway for some urea-based herbicides, it is generally not recommended for the disposal of substituted ureas like diuron due to their persistence.[1] For the structurally similar sulfonylurea herbicides, hydrolysis is pH-dependent, occurring more rapidly in acidic or basic conditions.[7][8][9] However, without specific data on this compound, high-temperature incineration remains the most reliable and recommended disposal method. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for detailed instructions and to ensure compliance with local, state, and federal regulations.[10][11]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. basel.int [basel.int]
- 5. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
- 6. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2024 - No Significant PFAS Emissions Caused by Waste Incineration [kit.edu]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and Hydrolysis Mechanism of Triasulfuron | Semantic Scholar [semanticscholar.org]
- 10. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Logistical Guidance for Handling Thiazafluron
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Thiazafluron. This guide provides immediate and essential information on the personal protective equipment (PPE) required for the safe handling and disposal of this compound, fostering a secure research environment.
Personal Protective Equipment (PPE) Recommendations
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[1] | Government-approved respirator (e.g., N95 or higher) for handling powders or when aerosols may be generated.[1] | Laboratory coat or a disposable chemical-resistant suit. |
| Conducting Reactions and Analyses | Chemical splash goggles. | Compatible chemical-resistant gloves.[1] | Use in a well-ventilated area or under a chemical fume hood. Respirator use should be based on a risk assessment. | Laboratory coat. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. | Chemical-resistant suit and protective boots.[1] |
| Waste Disposal | Safety glasses with side shields. | Compatible chemical-resistant gloves.[1] | Not generally required if waste is properly contained. | Laboratory coat. |
Experimental Protocol: Safe Handling and Disposal of this compound
Adherence to a strict protocol is essential to mitigate the risks associated with this compound.
1. Preparation and Donning of PPE:
-
Pre-operational Check: Before starting any work, inspect all PPE for any signs of damage or degradation. Ensure safety showers and eyewash stations are accessible and operational.[1]
-
Hand Protection: Wash and dry hands thoroughly before donning gloves. Select gloves made of a material demonstrated to be resistant to this compound. If specific breakthrough data is unavailable, double-gloving can provide an additional layer of protection.
-
Protective Clothing: Wear a clean, buttoned laboratory coat over personal clothing. For tasks with a higher risk of splashes, a chemical-resistant apron or suit should be worn.
-
Eye and Face Protection: Don safety glasses with side shields at a minimum. For operations with a splash hazard, upgrade to chemical splash goggles and a face shield.
-
Respiratory Protection: If a respirator is required based on a risk assessment, ensure it is properly fitted and has the correct cartridges for the potential hazards.
2. Handling this compound:
-
Controlled Environment: All handling of this compound powder should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Avoid Contamination: Use dedicated spatulas and weighing papers. Never return excess chemical to the original container.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
3. Doffing of PPE and Decontamination:
-
Glove Removal: Remove gloves using a technique that avoids touching the outer, contaminated surface with bare hands.[1]
-
General Doffing Sequence: The general principle is to remove the most contaminated items first. A common sequence is: gloves, face shield or goggles, respirator, and then the lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
4. Spill Cleanup:
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment and Absorption: For solid spills, carefully cover with an absorbent material. For liquid spills, dike the area with an inert absorbent.
-
Collection and Disposal: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
5. Waste Disposal:
-
Segregation: All this compound waste, including contaminated PPE and cleaning materials, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Disposal: Dispose of this compound waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.
Logical Workflow for PPE Selection
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for selecting the correct level of protection when handling this compound.
Caption: A logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
